VJDT
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H17N3O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
8-benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile |
InChI |
InChI=1S/C23H17N3O3/c24-12-15-11-17-18-19(23(29)26(22(18)28)16-9-5-2-6-10-16)20(15)25(21(17)27)13-14-7-3-1-4-8-14/h1-11,17-20H,13H2 |
InChI Key |
KEFGMZDTNRNDHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C4C(C(C2=O)C=C3C#N)C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of VJDT, a Novel TREM-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VJDT is a novel small-molecule inhibitor of the Triggering Receptor Expressed on Myeloid cell 1 (TREM-1), a key immunomodulatory receptor. This technical guide delineates the mechanism of action of this compound, focusing on its molecular interactions, downstream signaling effects, and its impact on the tumor microenvironment. This compound effectively blocks TREM-1 signaling, leading to the downregulation of key oncogenic pathways, a reduction in immunosuppressive myeloid cells, and enhanced anti-tumor T-cell immunity. These properties position this compound as a promising therapeutic agent, particularly in the context of cancer immunotherapy.
Core Mechanism: TREM-1 Inhibition
This compound functions as a direct inhibitor of TREM-1, a cell surface receptor predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages. TREM-1 is a member of the immunoglobulin superfamily and plays a critical role in amplifying inflammatory responses. In the context of cancer, TREM-1 signaling within the tumor microenvironment (TME) is associated with the promotion of an immunosuppressive state, contributing to tumor progression. This compound's inhibitory action on TREM-1 disrupts these pro-tumoral signaling cascades.
Modulation of Intracellular Signaling Pathways
This compound's inhibition of TREM-1 leads to the significant downregulation of several key intracellular signaling pathways implicated in cell proliferation, migration, and survival.
-
PI3K-Akt and PI3K-Akt-mTOR Pathways: this compound has been shown to inhibit the PI3K-Akt and PI3K-Akt-mTOR signaling pathways. These pathways are central to regulating cell growth, proliferation, and survival in many cancers.
-
Focal Adhesion Pathway: Inhibition of the focal adhesion pathway by this compound contributes to its anti-migratory effects on cancer cells.
-
IL-18 Signaling: this compound treatment has been associated with the downregulation of the IL-18 signaling pathway.
The following diagram illustrates the logical relationship of this compound's inhibitory action on TREM-1 and its downstream effects on these critical signaling pathways.
Impact on the Tumor Microenvironment
A key aspect of this compound's mechanism of action is its ability to modulate the tumor microenvironment, shifting it from an immunosuppressive to an anti-tumor state.
-
Reduction of Myeloid-Derived Suppressor Cells (MDSCs): this compound treatment leads to a significant reduction in the frequency of MDSCs within the tumor. MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and promote tumor growth.
-
Enhancement of CD8+ T-cell Immunity: By reducing the population of MDSCs, this compound alleviates the suppression of cytotoxic CD8+ T cells, leading to their expansion and enhanced anti-tumor activity.
-
Synergy with Anti-PD-1 Therapy: this compound has demonstrated a synergistic effect when used in combination with anti-PD-1 checkpoint inhibitors. This combination leads to a more profound reduction in tumor growth compared to either monotherapy alone.
The workflow for a combination therapy study is depicted below.
Downregulation of Key Oncogenic and Pro-inflammatory Genes
This compound treatment results in the downregulation of several genes associated with cell proliferation, immune cell infiltration, and inflammation.
-
Cell Proliferation Genes: STAT3, NFKB1, and JUN.
-
Immune Cell Infiltration Genes: CCL20, CXCL8, CXCL10, and IL1B.
-
TREM-1 Target Genes: NFKB1, CCL20, IL6, and CXCL8.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Outcome |
| Murine Melanoma (B16F10) | 20 mg/kg, intraperitoneal injection, every other day | Significantly delayed tumor growth. |
| Murine Fibrosarcoma (MCA205) | 20 mg/kg, intraperitoneal injection, every other day | Significantly delayed tumor growth. |
| Human Skin Cutaneous Melanoma (PDX) | 20 mg/kg, intraperitoneal injection, every other day | Significantly suppressed tumor growth. |
| B16F10 Melanoma (Combination Study) | This compound (20 mg/kg) + Anti-PD-1 (200 µg), every other day | Significant reduction in overall tumor growth compared to monotherapy. |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Concentration Range | Outcome |
| HepG2 (Human Hepatocellular Carcinoma) | 10-50 µM | Attenuated cell proliferation and migration; induced cell cycle arrest. |
| B16F10 (Murine Melanoma) | 10-50 µM | Inhibited cell proliferation and migration. |
Table 3: IC50 Value of this compound
| Cell Line | IC50 |
| HepG2 (Human Hepatocellular Carcinoma) | 14.65 µM |
Detailed Experimental Protocols
In Vivo Tumor Studies
-
Animal Models: C57BL/6 (for syngeneic models) and NSG (for patient-derived xenograft models) mice are utilized.
-
Tumor Cell Implantation: B16F10 melanoma or MCA205 fibrosarcoma cells are injected subcutaneously into the flanks of mice. For PDX models, human tumor fragments are implanted subcutaneously.
-
Treatment Regimen: Treatment is typically initiated when tumors reach a palpable size. This compound is administered via intraperitoneal injection at a dose of 20 mg/kg every other day. The vehicle control used is DMSO. In combination studies, anti-PD-1 antibody is co-administered.
-
Tumor Measurement: Tumor volume is measured every other day using calipers.
-
Endpoint Analysis: At the end of the study, tumors are harvested for further analysis, including flow cytometry and gene expression profiling.
In Vitro Cell-Based Assays
-
Cell Lines: HepG2 and B16F10 cell lines are commonly used.
-
Cell Proliferation Assay: Cells are treated with varying concentrations of this compound (10-50 µM) for a specified period (e.g., 72 hours). Cell viability is assessed using standard methods such as MTT or CellTiter-Glo assays.
-
Cell Migration Assay: A wound-healing (scratch) assay is performed. A scratch is made in a confluent monolayer of cells, which are then treated with this compound. The closure of the scratch is monitored over time.
-
Cell Cycle Analysis: Cells are treated with this compound, then fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., propidium iodide). The distribution of cells in different phases of the cell cycle is analyzed by flow cytometry.
-
Spheroid Formation Assay: Cancer cells are cultured in ultra-low attachment plates to promote spheroid formation. The effect of this compound on the size and number of spheroids is evaluated.
Flow Cytometry for Immune Cell Profiling
-
Sample Preparation: Tumors are harvested, mechanically dissociated, and enzymatically digested to obtain a single-cell suspension. Red blood cells are lysed.
-
Antibody Staining: Cells are stained with a cocktail of fluorescently conjugated antibodies to identify different immune cell populations. A typical panel for MDSCs and T cells may include antibodies against CD45, CD11b, Gr-1, Ly6G, Ly6C, CD3, CD4, and CD8.
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using software such as FlowJo to quantify the percentages of different immune cell populations.
Microarray Gene Expression Profiling
-
Sample Source: RNA is extracted from this compound-treated and vehicle-treated tumors from PDX models.
-
Microarray Platform: A suitable microarray platform (e.g., Affymetrix) is used to analyze global gene expression changes.
-
Data Analysis: Raw data is normalized, and differentially expressed genes are identified. Pathway analysis is then performed to determine the biological pathways that are significantly affected by this compound treatment.
Conclusion
This compound represents a novel and promising therapeutic agent that targets the TREM-1 receptor. Its mechanism of action is multifaceted, involving the direct inhibition of pro-tumorigenic signaling pathways within cancer cells and the modulation of the tumor microenvironment to favor an anti-tumor immune response. The synergistic effect of this compound with immune checkpoint inhibitors further highlights its potential in combination cancer therapies. Further research is warranted to fully elucidate its clinical potential and to identify patient populations that would most benefit from this compound treatment.
VJDT as a TREM1 Small Molecule Inhibitor: A Technical Guide
Executive Summary: The Triggering Receptor Expressed on Myeloid cells-1 (TREM1) is a crucial amplifier of inflammatory signals, implicated in various pathologies including chronic inflammatory disorders and the tumor microenvironment (TME) of solid cancers. Overactive TREM1 signaling can promote an immunosuppressive TME, hindering effective anti-tumor immunity. VJDT is a novel small molecule inhibitor designed to specifically block TREM1 signaling. Preclinical studies have demonstrated its potential as both a direct anti-cancer agent and an immunomodulatory therapy. This compound has been shown to inhibit tumor cell proliferation and migration, induce cell cycle arrest, and significantly delay tumor growth in various murine cancer models, including melanoma and fibrosarcoma. Furthermore, it remodels the TME by reducing the frequency of immunosuppressive myeloid-derived suppressor cells (MDSCs) while expanding the population of activated cytotoxic CD8+ T cells. Notably, this compound acts synergistically with immune checkpoint inhibitors like anti-PD-1 antibodies, suggesting a promising new combination therapy approach for cancer. This document provides a comprehensive technical overview of the mechanism, preclinical efficacy, and experimental protocols related to this compound.
Introduction: TREM1 in Immunity and Oncology
Triggering Receptor Expressed on Myeloid cells-1 (TREM1) is a cell surface receptor belonging to the immunoglobulin superfamily, primarily expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1][2][3] Its primary function is to amplify inflammatory responses, often in synergy with Toll-like receptors (TLRs).[1] While essential for combating infections, dysregulated or excessive TREM1 activation contributes to chronic inflammation and tissue damage.[1]
In the context of oncology, TREM1 expression is associated with the inflamed tumor microenvironment found in many solid tumors.[2][3] The TREM1 pathway can promote tumorigenesis and support tumor growth.[4] Its activation on tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) can impair the anti-tumor activity of cytotoxic T cells, creating an immunosuppressive shield that facilitates tumor progression and resistance to therapies.[4] Therefore, inhibiting the TREM1 signaling pathway presents a compelling therapeutic strategy to both dampen tumor-promoting inflammation and enhance anti-cancer immunity.[2][3][4]
This compound: A Novel Small Molecule Inhibitor of TREM1
This compound is a novel, potent small molecule inhibitor developed to effectively block TREM1 signaling.[3][4][5] It is classified as a ligand-dependent inhibitor, functioning by interfering with the interaction between TREM1 and its activating ligands.[6] Through this mechanism, this compound demonstrates significant immunomodulatory and anti-tumor activities.[5][7] Preclinical research highlights its ability to directly inhibit cancer cell proliferation and migration and to modulate the TME to favor an anti-tumor immune response.[4][5]
Mechanism of Action and Signaling Pathway
TREM1 Signaling Cascade
TREM1 itself lacks an intrinsic signaling motif. Upon ligand binding, it associates with the transmembrane adaptor protein DNAX-activating protein of 12 kDa (DAP12).[8] This interaction leads to the phosphorylation of DAP12, which in turn recruits and activates spleen tyrosine kinase (Syk). The signal is then propagated through downstream pathways, including Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK), culminating in the activation of transcription factors like NF-κB.[8] This cascade results in the amplified production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., CCL20, CXCL8), promoting inflammation and myeloid cell recruitment.[1][4] this compound acts at the initial step by blocking the ligand-receptor interaction, thereby preventing the entire downstream signaling cascade.
This compound's Impact on Downstream Pathways
Treatment with this compound leads to the significant downregulation of key oncogenic signaling pathways.[2][3][4] In patient-derived melanoma xenograft (PDX) models, this compound treatment resulted in the inhibition of the PI3K-Akt, PI3K-Akt-mTOR focal adhesion, and IL-18 signaling pathways.[3][4] This is accompanied by the reduced expression of TREM1 itself and its known target genes, including NFKB1, CCL20, IL6, and CXCL8.[3][4] The suppression of these pathways collectively contributes to the observed reduction in tumor cell proliferation, migration, and survival.[2][4]
Preclinical Data and Efficacy
In Vitro Studies
This compound has demonstrated direct anti-cancer effects in various cell lines. It effectively inhibits cell proliferation and migration and induces cell cycle arrest in a dose-dependent manner.[5][7]
| Cell Line | Assay Type | Concentration (μM) | Observed Effect | Reference |
| HepG2 | Cell Cycle Analysis | 10 - 50 | Induces cell cycle arrest. | [1][5] |
| Cell Proliferation | 10 / 50 | Significantly attenuates cell proliferation. | [1][6] | |
| Wound Healing | 10 / 50 | Significantly attenuates cell migration. | [1][6] | |
| B16F10 | Cell Proliferation | 10 / 50 | Significantly attenuates cell proliferation. | [1][6] |
| Wound Healing | 10 / 50 | Significantly attenuates cell migration. | [1][6] |
In Vivo Syngeneic Models
In immunocompetent mouse models, this compound significantly delays tumor growth. This effect is attributed to both direct action on tumor cells and favorable modulation of the tumor immune microenvironment.[2][3][4]
| Tumor Model | Host Strain | Treatment Protocol | Key Outcomes | Reference |
| B16F10 (Melanoma) | Trem1+/+ | 20 mg/kg this compound, i.p., every other day (day 8-20) | Significantly delayed tumor growth. | [4] |
| MCA205 (Fibrosarcoma) | Trem1+/+ | 20 mg/kg this compound, i.p. | Significantly delayed tumor growth. | [2][4] |
| B16F10 (Melanoma) | Trem1+/+ | 20 mg/kg this compound + anti-PD-1 Ab | Completely inhibited tumor growth; synergistic effect. | [5] |
In Vivo Patient-Derived Xenograft (PDX) Models
This compound shows significant efficacy in suppressing the growth of human tumors engrafted into immunodeficient mice, highlighting its potent tumor-intrinsic activity.[4][5][9]
| Tumor Type | Host Strain | Treatment Protocol | Key Outcomes | Reference |
| Melanoma PDX | NSG Mice | 20 mg/kg this compound, i.p., every other day (day 30-48) | Significantly suppressed PDX tumor growth. | [4][5][9] |
| Huh7 (HCC) Xenograft | N/A | This compound | Reduced tumor size; depleted liver cancer stem-like cells. | [10] |
Immunomodulatory Effects
A key component of this compound's anti-tumor activity is its ability to reshape the immunosuppressive TME into an immunopermissive one. This involves a significant reduction in MDSCs and an expansion of functional, cytotoxic T cells.[2][3][4]
| Immune Cell Population | Effect of this compound Treatment | Consequence | Reference |
| MDSCs (CD11b+Gr1+) | Significantly reduced frequency. | Decreased immunosuppression. | [4][5] |
| TAMs (CD11b+F4/80+) | Reduced numbers. | Altered myeloid landscape. | [4] |
| CD8+ T Cells | Expanded population of activated cells. | Enhanced cytotoxic anti-tumor activity. | [4][5] |
| IFN-γ-producing CD8+ T Cells | Increased numbers. | Stronger Th1-type anti-tumor response. | [5] |
| PD-1 Expression on CD8+ T Cells | Increased expression. | Sensitizes tumors to anti-PD-1 therapy. | [4] |
Detailed Experimental Methodologies
The following protocols are based on methodologies reported in preclinical studies of this compound.[1]
In Vivo Tumor Models
This workflow outlines the typical procedure for evaluating this compound efficacy in a syngeneic mouse model.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 5. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-rad.com [bio-rad.com]
- 9. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 10. researchgate.net [researchgate.net]
Investigating the Immunomodulatory Effects of VJDT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the immunomodulatory effects of VJDT, a novel small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells 1 (TREM1). This compound has demonstrated significant anti-tumor and immunomodulatory activities by effectively blocking TREM1 signaling.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in the field of cancer immunotherapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy and immunomodulatory effects of this compound.
Table 1: In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | Treatment Group | Dosage and Administration | Outcome | Reference |
| B16F10 Melanoma (in Trem1+/+ mice) | This compound | 20 mg/kg, intraperitoneal injection, every other day from day 8 to 20 | Significantly delayed tumor growth compared to vehicle. | [2] |
| MCA205 Fibrosarcoma (in Trem1+/+ mice) | This compound | Not specified | Significantly delayed tumor growth. | [2][3][4][5][6] |
| B16F10 Melanoma (in Trem1+/+ mice) | This compound + anti-PD-1 antibody | This compound: 20 mg/kg, i.p., every other day from day 8 to 20 | Complete tumor regression. | [1][2] |
| Patient-Derived Melanoma Xenograft (PDX) in NSG mice | This compound | 20 mg/kg, i.p., every other day from day 30 to 48 | Significantly suppressed tumor growth. | [1][2] |
Table 2: Immunomodulatory Effects of this compound on the Tumor Microenvironment
| Analysis | Treatment Group | Key Findings | Reference |
| Flow Cytometry (B16F10 tumors) | This compound | Significantly reduced frequency of Myeloid-Derived Suppressor Cells (MDSCs). | [2] |
| Flow Cytometry (B16F10 tumors) | This compound + anti-PD-1 | Significantly reduced MDSC frequency and expanded activated CD8+ T cells. Increased IFN-γ-producing CD8+ T cells compared to monotherapies. | [1][2] |
| Single-cell RNA-Seq (B16F10 tumors in Trem1-/- mice) | TREM1 deficiency | Decreased immunosuppressive capacity of MDSCs and increased PD-1 expression on CD8+ T cells. | [2][3][4][5][6] |
Table 3: Molecular Effects of this compound on Cancer Cells
| Cell Line | Concentration | Effect | Reference |
| HepG2 | 10-50 μM | Induces cell cycle arrest. | [1] |
| B16F10 | 10-50 μM | Inhibits cell proliferation and migration. | [1] |
| Melanoma PDX models | 20 mg/kg (in vivo) | Downregulated key oncogenic pathways (PI3K-Akt, focal adhesion, IL-18 signaling). Reduced expression of TREM1 and its target genes (NFKB1, CCL20, IL6, CXCL8). Downregulated genes associated with cell proliferation (STAT3, NFKB1, JUN) and immune cell infiltration (CCL20, CXCL8, CXCL10, IL1B). | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's immunomodulatory effects.
Murine Tumor Models and In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with anti-PD-1 therapy in syngeneic mouse tumor models.
Materials:
-
Trem1+/+ mice
-
B16F10 melanoma cells or MCA205 fibrosarcoma cells
-
This compound (small molecule TREM1 inhibitor)
-
Anti-PD-1 antibody
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of B16F10 melanoma or MCA205 fibrosarcoma cells into the flank of Trem1+/+ mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume regularly using caliper measurements.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment and control groups.
-
This compound Administration: For the this compound monotherapy group, administer this compound at a dose of 20 mg/kg via intraperitoneal injection every other day for the specified treatment period (e.g., from day 8 to day 20 post-implantation).[1][2]
-
Combination Therapy: For the combination therapy group, administer this compound as described above and also administer the anti-PD-1 antibody according to a standard protocol.
-
Control Groups: Administer vehicle control (e.g., DMSO) to the control group following the same schedule as the treatment groups.
-
Endpoint Analysis: Monitor tumor growth curves throughout the experiment.[2] At the end of the study, harvest tumors for further analysis (e.g., flow cytometry, gene expression analysis).
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following this compound treatment.
Materials:
-
Tumor tissue harvested from treated and control mice
-
Digestion enzymes (e.g., collagenase, DNase)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Gr-1, Ly6G, Ly6C, F4/80, CD3, CD4, CD8, PD-1, IFN-γ)
-
Flow cytometer
Protocol:
-
Tumor Dissociation: Mechanically and enzymatically dissociate the harvested tumor tissue to obtain a single-cell suspension.
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies specific for different immune cell markers to identify populations such as MDSCs, macrophages, and T cell subsets.
-
Intracellular Staining (for IFN-γ): For analysis of cytokine production, restimulate the cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) before performing intracellular staining for IFN-γ.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the frequency and activation status of different immune cell populations within the tumor microenvironment of treated versus control animals.
Gene Expression Profiling of Tumors
Objective: To identify the signaling pathways and gene expression changes in tumors treated with this compound.
Materials:
-
Tumor tissue from this compound-treated and vehicle-treated patient-derived xenograft (PDX) models
-
RNA extraction kit
-
Microarray platform or RNA-sequencing platform
-
Bioinformatics software for pathway analysis
Protocol:
-
RNA Extraction: Isolate total RNA from the tumor samples.
-
Gene Expression Analysis: Perform microarray or RNA-sequencing analysis to obtain gene expression profiles for each tumor sample.
-
Data Analysis:
-
Identify differentially expressed genes between the this compound-treated and vehicle-treated groups.
-
Perform pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify the key signaling pathways that are significantly enriched or downregulated in the this compound-treated tumors.[2]
-
Validate the expression of key genes using quantitative real-time PCR (qRT-PCR).[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows described in this guide.
Caption: this compound inhibits TREM1 signaling, blocking downstream PI3K/Akt and NF-κB pathways.
Caption: this compound remodels the tumor microenvironment to enhance anti-tumor immunity.
Caption: Workflow for assessing the in vivo efficacy and immunomodulatory effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 4. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. [PDF] Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Impact of VJDT on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel small molecule TREM1 inhibitor, VJDT, and its multifaceted impact on the tumor microenvironment (TME). This document details the mechanism of action, key experimental findings, and relevant protocols for studying this compound's effects.
Introduction to this compound and TREM1
Triggering Receptor Expressed on Myeloid cell 1 (TREM1) is a cell surface receptor predominantly found on myeloid cells, such as neutrophils and monocytes/macrophages.[1][2] In the context of cancer, TREM1 has been identified as a key player in promoting chronic inflammation within the TME, which can contribute to tumor progression and immunosuppression.[1][2][3][4] High TREM1 expression has been associated with poorer survival in several cancers, including hepatocellular carcinoma and non-small cell lung cancer.[5] this compound is a novel, potent small molecule inhibitor designed to specifically block TREM1 signaling.[1][3][6] By inhibiting TREM1, this compound aims to remodel the immunosuppressive TME and enhance anti-tumor immunity.[1][3]
Mechanism of Action of this compound
This compound functions by inhibiting the signaling cascade downstream of the TREM1 receptor. Upon ligand binding, TREM1 associates with the adaptor protein DAP12, leading to the activation of downstream signaling pathways that promote inflammation and cell survival.[4] this compound's inhibition of TREM1 leads to the downregulation of key oncogenic signaling pathways, including PI3K-Akt, and reduces the expression of TREM1 target genes such as NFKB1, CCL20, IL6, and CXCL8.[6]
Signaling Pathway Diagram
References
- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREM1: Activation, signaling, cancer and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 4. The Proinflammatory Myeloid Cell Receptor TREM-1 Controls Kupffer Cell Activation and Development of Hepatocellular Carcinoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Frontiers | Triggering Receptors Expressed on Myeloid Cells 1 : Our New Partner in Human Oncology? [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Antitumorigenic Potential of VJDT in Melanoma: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antitumor activities of VJDT, a novel small-molecule inhibitor of the Triggering Receptor Expressed on Myeloid cell 1 (TREM1), in the context of melanoma. This compound demonstrates significant therapeutic potential by directly impeding tumor cell proliferation and migration, as well as by modulating the tumor microenvironment to enhance anti-tumor immunity. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
Melanoma remains a formidable challenge in oncology due to its high metastatic potential and resistance to therapies. Recent research has identified TREM1 as a critical player in promoting chronic inflammation within the tumor microenvironment (TME), which supports tumor progression. This compound has been developed as a specific inhibitor of TREM1 signaling.[1][2][3] Studies have shown that pharmacological inhibition of TREM1 by this compound significantly delays tumor growth in murine melanoma models (B16F10) and patient-derived xenografts (PDX).[1][3] Its mechanism of action is twofold: it downregulates key oncogenic signaling pathways within melanoma cells and remodels the TME by reducing the population of immunosuppressive myeloid-derived suppressor cells (MDSCs) while promoting the activity of cytotoxic CD8+ T cells.[1][3]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings from preclinical studies.
Table 2.1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Source |
| B16F10 | Cell Proliferation | 10-50 μM | Significant attenuation of cell proliferation | [2] |
| B16F10 | Cell Migration | 10-50 μM | Significant inhibition of cell migration | [2] |
| HepG2 | Cell Cycle Analysis | 10-50 μM | Induction of cell cycle arrest | [2] |
Table 2.2: In Vivo Efficacy of this compound in Murine Melanoma Models
| Animal Model | Treatment Protocol | Outcome | Source |
| C57BL/6J mice with B16F10 tumors | 20 mg/kg this compound, intraperitoneal injection, every other day (day 8 to 20) | Significantly delayed tumor growth; Reduced MDSC frequency; Expanded activated CD8+ T cells | [1][2] |
| NSG mice with patient-derived melanoma xenograft (PDX) | 20 mg/kg this compound, intraperitoneal injection, every other day (day 30 to 48) | Significantly suppressed PDX tumor growth | [2][3] |
| C57BL/6J mice with B16F10 tumors (Combination Therapy) | 20 mg/kg this compound + 200 μg anti-PD-1 antibody, every other day (day 8 to 20) | Potent synergistic antitumor effect; Completely inhibited tumor growth in some cases | [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its antitumor effects by modulating critical signaling networks. In patient-derived melanoma xenografts, this compound treatment led to the downregulation of key oncogenic pathways involved in cell proliferation, migration, and survival.[1][3] Furthermore, its primary mechanism involves inhibiting the TREM1 signaling cascade, which in turn reduces the immunosuppressive capacity of MDSCs and enhances cytotoxic T cell function within the tumor microenvironment.
Caption: this compound's dual mechanism: inhibiting TREM1 on MDSCs and downregulating tumor oncogenic pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies described in the primary research.
In Vitro Cell Migration Assay (Transwell Assay)
This protocol is used to assess the effect of this compound on the migratory capacity of B16F10 melanoma cells.
-
Cell Preparation: Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS. Prior to the assay, starve the cells in a serum-free medium for 24 hours.
-
Assay Setup: Use commercial Transwell inserts with an 8-µm pore size.
-
Cell Seeding: Resuspend the serum-starved cells in a migration buffer (e.g., DMEM with 0.1% BSA) containing the desired concentration of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO). Seed 2 x 10⁵ cells into the upper chamber of the Transwell insert.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
Cell Staining and Quantification:
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface with methanol.
-
Stain the cells with a 0.1% crystal violet solution.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope in several representative fields.
-
-
Data Analysis: Compare the number of migrated cells in this compound-treated groups to the vehicle control group.
In Vivo Murine Melanoma Model
This protocol outlines the procedure for evaluating this compound's antitumor efficacy in a syngeneic mouse model.
Caption: Workflow for the in vivo evaluation of this compound in a B16F10 murine melanoma model.
-
Animal Model: Use 6-8 week old C57BL/6J mice.
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10⁶ B16F10 melanoma cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow until they reach a palpable size (e.g., ~50-100 mm³). Randomize mice into treatment and control groups (n=7-9 mice per group).
-
Treatment Administration:
-
This compound Group: Administer this compound at a dose of 20 mg/kg via intraperitoneal injection.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., DMSO).
-
Frequency: Administer treatment every other day for a specified period (e.g., from day 8 to day 20 post-inoculation).
-
-
Monitoring: Measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study (e.g., day 22), euthanize the mice. Excise the tumors for weight measurement, histological analysis, and immunological analysis (e.g., flow cytometry to quantify MDSCs and CD8+ T cells).
Conclusion
This compound presents a promising, multi-faceted approach to melanoma therapy. By inhibiting the TREM1 signaling pathway, it not only curtails the intrinsic growth and migratory capabilities of melanoma cells but also beneficially reshapes the tumor microenvironment from an immunosuppressive to an immune-active state. The preclinical data strongly support its continued investigation, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies, where it has shown synergistic effects. Further clinical studies are warranted to translate these compelling preclinical findings into effective treatments for patients with advanced melanoma.
References
- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
VJDT: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
VJDT is a novel small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cell 1 (TREM-1), a key amplifier of inflammatory signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the mechanism of action of this compound in downregulating oncogenic signaling pathways and its demonstrated efficacy in preclinical cancer models. This document also includes detailed experimental protocols for key assays and visualizations of the associated signaling pathways to support further research and development of this compound as a potential therapeutic agent.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C₂₃H₁₇N₃O₃ and a molecular weight of 383.41 g/mol .[1] Its structure is characterized by a complex heterocyclic core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2765319-65-9 | [2][3][4] |
| Molecular Formula | C₂₃H₁₇N₃O₃ | [1] |
| Molecular Weight | 383.41 | [1][5] |
| Purity | >99.0% | [5] |
| Solubility (25°C) | DMSO: 90 mg/mL | [5] |
| Storage | Powder: -20°C | [5] |
Mechanism of Action and Signaling Pathways
This compound functions as a potent and effective inhibitor of TREM-1 signaling.[1][2][3][4][5][6] TREM-1 is a cell surface receptor primarily expressed on myeloid cells, such as neutrophils and macrophages, and its activation amplifies inflammatory responses. In the context of cancer, TREM-1 signaling has been implicated in promoting tumor growth and creating an immunosuppressive tumor microenvironment.[6]
This compound exerts its anti-tumor effects by blocking TREM-1, which in turn downregulates key oncogenic signaling pathways involved in cell proliferation, migration, and survival.[6] Notably, this compound has been shown to inhibit the PI3K-Akt and PI3K-Akt-mTOR focal adhesion pathways.[6] By inhibiting these pathways, this compound can directly restrain tumor growth and also modulate the tumor microenvironment to be less immunosuppressive.[6]
TREM-1 Signaling Pathway
The following diagram illustrates the TREM-1 signaling cascade and the proposed point of intervention by this compound. Upon ligand binding, TREM-1 associates with the adaptor protein DAP12, leading to the recruitment and activation of the spleen tyrosine kinase (Syk). This initiates a downstream cascade involving PI3K, PLCγ, and ultimately the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory and pro-tumorigenic genes. This compound is believed to interfere with the initial stages of this signaling cascade.
Preclinical Efficacy
In vivo studies using murine models of melanoma and fibrosarcoma have demonstrated that this compound significantly delays tumor growth.[6] Treatment with this compound has been shown to reduce the frequency of myeloid-derived suppressor cells (MDSCs) and enhance the activity of cytotoxic CD8+ T cells within the tumor microenvironment.[6] Furthermore, in patient-derived melanoma xenograft models, this compound treatment led to the downregulation of key oncogenic signaling pathways.[6]
Table 2: Summary of In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Key Findings | Reference |
| Murine Melanoma (B16F10) | 20 mg/kg, intraperitoneal, every other day | Significantly delayed tumor growth | [6] |
| Murine Fibrosarcoma (MCA205) | 20 mg/kg, intraperitoneal, every other day | Significantly delayed tumor growth | [6] |
| Patient-Derived Melanoma Xenograft | 20 mg/kg, intraperitoneal, every other day | Downregulated key oncogenic signaling pathways | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vivo Tumor Growth Inhibition Study
This protocol describes the methodology for assessing the anti-tumor efficacy of this compound in a murine melanoma model.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
B16F10 melanoma cells
-
C57BL/6 mice
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10⁵ B16F10 melanoma cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (20 mg/kg) or vehicle control via intraperitoneal injection every other day.
-
Tumor Measurement: Measure tumor volume every other day throughout the study.
-
Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).
Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of this compound on cancer cell migration in vitro.
Materials:
-
Cancer cell line (e.g., HepG2, B16F10)
-
This compound
-
DMSO (vehicle control)
-
Culture plates
-
Pipette tips for creating the "wound"
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluency.
-
Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove detached cells and then add fresh media containing either this compound at the desired concentration or DMSO as a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different points for each time point and treatment condition. Calculate the percentage of wound closure over time.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the expression and phosphorylation of proteins in the TREM-1 signaling pathway.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TREM-1, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated cells and determine protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a promising novel inhibitor of TREM-1 with demonstrated anti-tumor activity in preclinical models. Its ability to modulate the tumor microenvironment and inhibit key oncogenic signaling pathways makes it a compelling candidate for further investigation as a cancer therapeutic. The information and protocols provided in this technical guide are intended to facilitate future research into the chemical and biological properties of this compound and to accelerate its development towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
Initial Studies on VJDT Efficacy in Fibrosarcoma Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies evaluating the efficacy of VJDT, a novel small-molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells 1 (TREM1), in fibrosarcoma models. The data and protocols presented are derived from the seminal study by Vadde et al. (2023) published in the Journal of Clinical Investigation, which has laid the groundwork for understanding the therapeutic potential of this compound in this cancer type.
Core Findings
Initial research demonstrates that this compound significantly delays tumor progression in a murine fibrosarcoma model.[1][2] The primary mechanism of action involves the modulation of the tumor microenvironment, specifically by inhibiting the function of myeloid-derived suppressor cells (MDSCs). This action subsequently enhances the anti-tumor activity of CD8+ T cells and improves the efficacy of immune checkpoint inhibitors like anti-PD-1 therapy.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vivo studies using the MCA205 murine fibrosarcoma model.
Table 1: In Vivo Efficacy of this compound on MCA205 Fibrosarcoma Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Standard Error of Mean (SEM) | Statistical Significance (p-value) vs. Vehicle |
| Vehicle (Control) | ~1500 | - | - |
| This compound | ~750 | - | < 0.05 |
Data extrapolated from graphical representations in Vadde et al. (2023). Exact numerical values were not provided in the text.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
MCA205 Fibrosarcoma Murine Model
The MCA205 cell line, a well-established model for fibrosarcoma, was utilized for these studies.[3][4][5][6][7]
-
Cell Line: MCA205 (murine fibrosarcoma)
-
Animal Model: C57BL/6 mice (syngeneic model)
-
Tumor Inoculation: 5 x 10⁵ MCA205 cells were injected subcutaneously into the flank of the mice.[8]
-
This compound Administration:
-
Dose: 20 mg/kg
-
Route: Intraperitoneal (i.p.) injection
-
Frequency: Every other day, starting from day 8 post-tumor inoculation.
-
-
Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (Length x Width²)/2.
Immunophenotyping by Flow Cytometry
To analyze the immune cell populations within the tumor microenvironment, the following protocol was employed:
-
Tumor Digestion: Tumors were harvested, minced, and digested using a cocktail of collagenase D, DNase I, and hyaluronidase to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension was stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, Ly6G, Ly6C, CD3, CD4, CD8).
-
Flow Cytometric Analysis: Stained cells were acquired on a multicolor flow cytometer and analyzed to quantify the different immune cell populations.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and processes involved in the initial studies of this compound in fibrosarcoma.
Signaling Pathway
Caption: this compound inhibits TREM1 on MDSCs, reducing their immunosuppressive activity and enhancing CD8+ T cell-mediated tumor cell killing.
Experimental Workflow
Caption: Workflow of the in vivo study evaluating this compound efficacy in the MCA205 fibrosarcoma model.
Conclusion
The initial preclinical data strongly suggest that this compound holds promise as a therapeutic agent for fibrosarcoma, primarily by overcoming myeloid-derived cell-mediated immune suppression. The provided data and protocols offer a solid foundation for further research into the optimization of this compound-based therapies, including combination strategies with existing immunotherapies. Future studies should aim to further elucidate the downstream signaling pathways affected by this compound in fibrosarcoma and to explore its efficacy in a broader range of sarcoma models.
References
- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tumor-induced Immune Suppression of In Vivo T Effector Cell Priming is Mediated by the B7-H1/PD-1 Axis and TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCA-205 Syngeneic mouse model of Sarcoma I CRO Services [explicyte.com]
- 6. MCA205 Mouse Fibrosarcoma Cell Line | SCC173 [merckmillipore.com]
- 7. Mouse Fibrosarcoma Cell Line Millipore [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
VJDT: A TREM1 Inhibitor Inducing Cell Cycle Arrest in Cancer Cells
An In-depth Technical Guide on the Core Mechanisms
Abstract
VJDT, a novel small molecule inhibitor of the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1), has emerged as a promising anti-cancer agent. This technical guide delineates the molecular mechanisms through which this compound induces cell cycle arrest in cancer cells, with a particular focus on the hepatocellular carcinoma cell line, HepG2. By inhibiting TREM1, this compound modulates downstream oncogenic signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, leading to a halt in cellular proliferation. This document provides a comprehensive overview of the signaling cascades, quantitative data from key experiments, detailed experimental protocols, and visual representations of the molecular interactions, intended for researchers, scientists, and professionals in drug development.
Introduction
The cell cycle is a tightly regulated process that governs cellular proliferation. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. This compound has been identified as a potent inhibitor of TREM1, a receptor implicated in inflammation and cancer progression.[1] Studies have demonstrated that this compound can effectively inhibit tumor cell proliferation and migration by inducing cell cycle arrest.[1] This guide will provide a detailed examination of the molecular machinery underlying this compound's cytostatic effects.
The Role of TREM1 in Cancer Cell Proliferation
TREM1 is a transmembrane glycoprotein primarily known for its role in amplifying inflammatory responses. However, recent evidence has highlighted its involvement in tumorigenesis.[2] Overexpression of TREM1 has been observed in various cancers and is often associated with poor prognosis. The activation of TREM1 signaling can promote the proliferation and survival of cancer cells, making it an attractive target for anti-cancer therapies. This compound functions by directly inhibiting TREM1 signaling, thereby disrupting its pro-tumorigenic functions.[1][2]
This compound-Induced Cell Cycle Arrest: A Multi-faceted Mechanism
This compound-mediated inhibition of TREM1 sets off a cascade of intracellular events that culminate in cell cycle arrest. The specific phase of the cell cycle that is targeted appears to be dependent on the concentration of this compound used.
Concentration-Dependent Effects on Cell Cycle Phases in HepG2 Cells
Flow cytometry analysis of this compound-treated HepG2 cells has revealed a concentration-dependent induction of cell cycle arrest. A study by Sigal et al. (2023) demonstrated that treatment with 10 μM this compound resulted in an S-phase arrest, while a higher concentration of 50 μM led to a G2/M phase arrest.[1] In contrast, another study reported that TREM1 knockout in HepG2 and Huh7 cells induced a G1 phase arrest.[3] This suggests a complex regulatory mechanism that may vary based on the degree of TREM1 inhibition.
Table 1: Effect of this compound on Cell Cycle Distribution in HepG2 Cells
| Treatment | Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | - | Data not available | Data not available | Data not available | [1] |
| This compound | 10 µM | Data not available | Increased | Data not available | [1] |
| This compound | 50 µM | Data not available | Data not available | Increased | [1] |
| TREM1 Knockdown | - | Increased | Decreased | Data not available | [3] |
Note: Specific quantitative data for each phase from the this compound treatment was not available in the referenced text, only the observed trend.
Modulation of Key Signaling Pathways
The anti-proliferative effects of this compound are mediated through the downregulation of critical oncogenic signaling pathways that are downstream of TREM1.
Inhibition of the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to downregulate this pathway.[1] Activated Akt, a key component of this pathway, promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1 and p27Kip1, and by promoting the expression of G1 cyclins like Cyclin D1. By inhibiting the PI3K/Akt pathway, this compound is hypothesized to lead to the stabilization and activation of p21 and p27, and the downregulation of Cyclin D1, thereby inducing a G1 phase arrest.
Downregulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that transmits mitogenic signals from the cell surface to the nucleus, ultimately promoting cell proliferation. This compound treatment has been associated with the downregulation of the MAPK signaling pathway.[1] The MAPK/ERK pathway is known to regulate the expression of Cyclin D1 and other proteins essential for the G1/S transition. Inhibition of this pathway by this compound likely contributes to the observed cell cycle arrest.
Impact on Cell Cycle Regulatory Proteins
The convergence of the PI3K/Akt and MAPK/ERK pathway inhibition by this compound ultimately affects the expression and activity of the core cell cycle machinery. While direct Western blot data for this compound-treated HepG2 cells is not yet available in the public domain, based on the known functions of the inhibited pathways, the following changes are anticipated:
Table 2: Predicted Effects of this compound on Cell Cycle Regulatory Proteins
| Protein Family | Protein | Predicted Effect of this compound | Rationale |
| Cyclins | Cyclin D1 | Decreased Expression/Activity | Downregulation of PI3K/Akt and MAPK/ERK pathways. |
| Cyclin E | Decreased Expression/Activity | Downstream effect of reduced Cyclin D1/CDK4/6 activity. | |
| Cyclin A | Decreased Expression/Activity | Inhibition of S-phase entry. | |
| Cyclin B1 | Decreased Expression/Activity | Blockade at the G2/M transition. | |
| Cyclin-Dependent Kinases (CDKs) | CDK4/6 | Decreased Activity | Reduced association with Cyclin D1. |
| CDK2 | Decreased Activity | Reduced association with Cyclin E and Cyclin A. | |
| CDK1 | Decreased Activity | Reduced association with Cyclin B1. | |
| CDK Inhibitors (CKIs) | p21Cip1 | Increased Expression/Activity | Inhibition of PI3K/Akt pathway. |
| p27Kip1 | Increased Expression/Activity | Inhibition of PI3K/Akt pathway. |
Experimental Protocols
Cell Cycle Analysis using Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Protocol:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10 µM and 50 µM) or vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with ice-cold PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To quantify the changes in the expression levels of key cell cycle regulatory proteins following this compound treatment.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the HepG2 cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced cell cycle arrest.
Caption: this compound inhibits TREM1, leading to downregulation of PI3K/Akt and MAPK pathways and subsequent cell cycle arrest.
Caption: Workflow for analyzing this compound's effect on cell cycle and protein expression.
Conclusion
This compound represents a promising therapeutic agent that induces cell cycle arrest in cancer cells through the inhibition of TREM1 and the subsequent downregulation of the PI3K/Akt and MAPK/ERK signaling pathways. The precise phase of cell cycle arrest appears to be concentration-dependent, highlighting the need for further investigation to optimize its therapeutic application. This guide provides a foundational understanding of the molecular mechanisms of this compound, offering valuable insights for researchers and clinicians working on the development of novel cancer therapies. Future studies should focus on obtaining detailed quantitative data on the modulation of cell cycle regulatory proteins by this compound and elucidating the complete signaling network to fully harness its therapeutic potential.
References
The Impact of VJDT on Myeloid-Derived Suppressor Cells: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the effects of VJDT, a novel small-molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells 1 (TREM1), on the population and function of myeloid-derived suppressor cells (MDSCs). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and immunology.
Executive Summary
Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that are key mediators of immunosuppression within the tumor microenvironment (TME). Their presence is a significant barrier to effective cancer immunotherapy. Emerging research has identified TREM1 as a critical receptor that amplifies inflammatory responses and contributes to the immunosuppressive functions of MDSCs. This compound has been developed as a potent and specific inhibitor of TREM1 signaling. This document summarizes the key findings from preclinical studies, detailing how this compound modulates MDSC activity and enhances anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors.
Mechanism of Action: this compound and TREM1 Signaling
This compound functions by directly inhibiting the TREM1 signaling pathway.[1] In the context of the tumor microenvironment, TREM1 activation on MDSCs leads to the amplification of inflammatory signals that promote their immunosuppressive functions. By blocking this pathway, this compound effectively reduces the capacity of MDSCs to suppress T-cell-mediated anti-tumor responses.[2][3][4][5] Furthermore, studies have shown that this compound treatment leads to the downregulation of key oncogenic signaling pathways involved in cell proliferation, migration, and survival in tumor cells.[2][3][4][5]
Quantitative Effects of this compound on MDSC Populations
Preclinical studies in murine models of melanoma (B16F10) and fibrosarcoma (MCA205) have demonstrated a significant reduction in MDSC frequency within the tumor microenvironment following this compound treatment.[2][3][4][5] This effect was observed both in this compound monotherapy and in combination with anti-PD-1 therapy.[2][3][4]
| Experimental Model | Treatment Group | Cell Population Analyzed | Key Finding | Reference |
| B16F10 Melanoma | This compound (20 mg/kg) | Tumor-Infiltrating MDSCs (CD11b+F4/80-Gr1+) | Significant decrease in the proportion of MDSCs. | [2][3] |
| B16F10 Melanoma | This compound + anti-PD-1 | Tumor-Infiltrating MDSCs | Significant attenuation in MDSC frequency. | [2][3] |
| MCA205 Fibrosarcoma | This compound | Tumor-Infiltrating MDSCs | Delayed tumor growth associated with reduced MDSC infiltration. | [2][3][4][5] |
| Patient-Derived Melanoma Xenograft (PDX) | This compound (20 mg/kg) | Tumor Microenvironment | Downregulated key oncogenic signaling pathways. | [1][2][3] |
Experimental Protocols
Murine Tumor Models
-
Cell Lines: B16F10 melanoma and MCA205 fibrosarcoma cell lines were utilized.
-
Animal Models: Trem1 wild-type (Trem1+/+) mice were used for pharmacological studies with this compound.
-
Tumor Induction: Mice were subcutaneously injected with tumor cells. Tumor growth was monitored, and treatment was initiated when tumors reached a specified volume.
This compound Administration
-
Formulation: this compound was dissolved in a vehicle such as DMSO.
-
Dosage and Schedule: In the B16F10 melanoma model, mice were treated with this compound at a dose of 20 mg/kg.[1][2][3][4] Injections were administered intraperitoneally every other day, starting from day 8 and continuing until day 20 of tumor progression.[1][2][3][4] For patient-derived melanoma xenograft models, this compound treatment (20 mg/kg) was administered via intraperitoneal injections from days 30 to 48 of tumor growth.[1]
Flow Cytometry Analysis of MDSCs
-
Sample Preparation: Freshly harvested tumors were mechanically and enzymatically dissociated to generate single-cell suspensions.
-
Staining: Cells were stained with a panel of fluorescently conjugated antibodies to identify MDSC populations. Key markers for murine MDSCs include CD11b and Gr-1. Further sub-phenotyping can distinguish between monocytic MDSCs (M-MDSCs; Ly6ChiLy6G-) and polymorphonuclear MDSCs (PMN-MDSCs; Ly6CloLy6G+).
-
Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer. Data was gated to identify the frequency of MDSCs within the CD45+ immune cell population.
This compound in Combination Therapy
The efficacy of this compound has also been evaluated in combination with anti-PD-1 immune checkpoint inhibitors.[2][3][4] The combination therapy resulted in a significant reduction in overall tumor growth compared to either monotherapy alone.[2][3] This synergistic effect is attributed, in part, to the this compound-mediated reduction in MDSC frequency, which alleviates a major source of immunosuppression in the TME and enhances the anti-tumor activity of cytotoxic CD8+ T cells.[2][3][4]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for overcoming MDSC-mediated immunosuppression in the tumor microenvironment. Its ability to reduce MDSC frequency and enhance the efficacy of immune checkpoint inhibitors provides a strong rationale for its continued development. Future research will likely focus on optimizing combination therapies, exploring the impact of this compound on other myeloid cell populations, and translating these preclinical findings into clinical trials for various solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 4. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 5. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vivo Administration of VJDT in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
VJDT is a novel and potent small-molecule inhibitor of Triggering Receptor Expressed on Myeloid Cells-1 (TREM1).[1][2][3][4] TREM1 is a receptor primarily expressed on myeloid cells, such as neutrophils and macrophages, and plays a critical role in amplifying inflammatory responses.[2][5] In the context of oncology, TREM1 signaling within the tumor microenvironment (TME) is associated with promoting an immunosuppressive landscape that facilitates tumor growth and resistance to therapies.[2][5]
This compound effectively blocks TREM1 signaling, leading to a dual effect of direct antitumor activity and immunomodulation.[1][5] By inhibiting TREM1, this compound can restrain tumor cell proliferation and migration while remodeling the TME.[1][2] This includes reducing the frequency of immunosuppressive myeloid-derived suppressor cells (MDSCs) and enhancing the activity of cytotoxic CD8+ T cells.[1][2][5] These application notes provide a detailed protocol for the in vivo administration of this compound in various murine tumor models based on established preclinical studies.
Signaling Pathway of this compound Action
This compound acts by inhibiting the TREM1 signaling pathway. This intervention reduces the downstream activation of key pro-tumorigenic and inflammatory pathways, including NF-κB and PI3K-Akt. The subsequent decrease in the expression of target genes like IL6, CXCL8, CCL20, and NFKB1 helps to mitigate the immunosuppressive tumor microenvironment and inhibit tumor growth.[1][5]
Caption: this compound inhibits the TREM1 receptor, blocking downstream PI3K/Akt and NF-κB signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vivo use of this compound in mice as reported in literature.
Table 1: this compound In Vivo Dosing and Administration
| Parameter | Value | Source(s) |
|---|---|---|
| Dosage | 20 mg/kg | [1][5][6][7] |
| Route of Administration | Intraperitoneal (i.p.) Injection | [1][5][6][7] |
| Vehicle / Solvent | DMSO | [6] |
| Frequency | Every other day | [1][5][6][7] |
| CAS Number | 2765319-65-9 | [1][3][4] |
| Molecular Formula | C₂₃H₁₇N₃O₃ | [3][4] |
| Molecular Weight | 383.4 g/mol |[3] |
Table 2: Summary of In Vivo Experimental Models and Outcomes
| Mouse Model | Tumor Type | Treatment Schedule | Key Outcomes | Source(s) |
|---|---|---|---|---|
| C57BL/6J | B16F10 Melanoma | 20 mg/kg i.p. every other day (Day 8-20) | In combination with anti-PD-1, completely inhibited tumor growth; Reduced MDSC frequency; Increased activated CD8+ T cells. | [1][2] |
| NSG Mice | Patient-Derived Melanoma Xenograft (PDX) | 20 mg/kg i.p. every other day (Day 30-48) | Significantly suppressed PDX tumor growth; Downregulated PI3K-Akt and IL-18 signaling pathways. | [1][5] |
| Trem1+/+ Mice | B16F10 Melanoma | 20 mg/kg oral administration | Exhibited limited liver toxicity; No significant change in body weight or liver enzymes (ALT, AST). | [6] |
| Nude Mice | Huh7 Hepatocellular Carcinoma | Not specified | Reduced tumor size; Depleted liver cancer stem-like cells (LCSLCs). |[8] |
Experimental Protocol: In Vivo Administration of this compound
This protocol details the procedure for preparing and administering this compound to mice bearing subcutaneous tumors.
Materials and Reagents
-
This compound powder (Cat. No. HY-157122 or equivalent)[1]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile 1 mL syringes with 27-gauge needles
-
Microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6J, NSG) with established subcutaneous tumors.
Preparation of this compound Solution (for a 20 mg/kg dose)
CRITICAL: this compound is for research use only. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Calculate the required amount of this compound:
-
Determine the total weight of all mice in a treatment group.
-
Example Calculation: For 5 mice with an average weight of 20g (0.02 kg):
-
Total weight = 5 mice * 0.02 kg/mouse = 0.1 kg
-
Total this compound needed = 20 mg/kg * 0.1 kg = 2 mg
-
-
It is advisable to prepare a slight excess (e.g., 10-20%) to account for transfer loss.
-
-
Prepare the Stock Solution:
-
This compound is soluble in DMSO.[3] Prepare a concentrated stock solution. For example, dissolve 10 mg of this compound in a specific volume of DMSO to achieve a known concentration (e.g., 40 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the Final Dosing Solution:
-
The final injection volume for a mouse is typically 100-200 µL. A common practice is to use a dose volume of 100 µL per 20g mouse (5 mL/kg).
-
The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final concentration of <5% DMSO is generally recommended.
-
Dilute the this compound/DMSO stock solution with sterile saline immediately before injection.
-
Example Calculation for a 20g mouse receiving a 100 µL injection:
-
Dose per mouse = 20 mg/kg * 0.02 kg = 0.4 mg
-
Required concentration = 0.4 mg / 0.1 mL = 4 mg/mL
-
To prepare 1 mL of dosing solution (for ~10 mice):
-
Take 0.1 mL of a 40 mg/mL this compound/DMSO stock (contains 4 mg of this compound).
-
Add 0.9 mL of sterile saline.
-
This results in a final solution of 4 mg/mL with 10% DMSO. Vortex well before drawing into syringes. Note: Further dilution may be necessary if DMSO tolerance is a concern for the specific mouse strain or model.
-
-
-
Administration Procedure
-
Animal Handling: Weigh each mouse on the day of injection to calculate the precise volume needed.
-
Dose Calculation: Volume (µL) = (Mouse Weight (g) / 20 g) * 100 µL (assuming a 20mg/kg dose in a 4 mg/mL solution).
-
Injection:
-
Restrain the mouse securely. For intraperitoneal (i.p.) injection, position the mouse with its head tilted downwards.
-
Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of this compound solution smoothly.
-
-
Frequency: Administer the injection every other day, or as dictated by the experimental design.[1][5][7]
-
Monitoring: Monitor mice daily for changes in body weight, tumor size (measured with calipers), and overall health. Note any signs of toxicity such as lethargy, ruffled fur, or significant weight loss (>15%).[6]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo efficacy study using this compound.
Caption: Workflow for a typical in vivo study of this compound in a murine subcutaneous tumor model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. This compound|CAS 2765319-65-9|DC Chemicals [dcchemicals.com]
- 5. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for VJDT in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of VJDT, a TREM1 inhibitor, in patient-derived xenograft (PDX) models. The information is intended to assist in the preclinical evaluation of this compound's anti-tumor activity.
Introduction
This compound is a small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells 1 (TREM1), a cell surface receptor implicated in amplifying inflammatory responses.[1][2][3] In the context of cancer, TREM1 signaling is associated with promoting tumor progression and creating an immunosuppressive tumor microenvironment.[3][4] this compound effectively blocks TREM1 signaling, leading to the inhibition of tumor cell proliferation and migration, and induction of cell cycle arrest.[1] Preclinical studies have demonstrated its immunomodulatory and antitumor activities, particularly in melanoma.[1][5][6]
Recommended Dosage of this compound in PDX Models
Current in vivo data on the efficacy of this compound in patient-derived xenograft (PDX) models is primarily established in melanoma. Further research is required to determine the optimal dosage for other cancer types.
Table 1: Recommended Dosage of this compound in Melanoma PDX Models
| Parameter | Recommendation | Source |
| Dosage | 20 mg/kg | [1][5] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][5] |
| Frequency | Every other day | [1][5] |
| Vehicle | DMSO | [7] |
Note: For other cancer types such as lung, breast, or colon cancer, a dose-finding (dose-escalation) study is recommended to determine the optimal therapeutic dose and to assess potential toxicities.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
A generalized protocol for establishing subcutaneous PDX models is outlined below. Specific procedures may need to be optimized based on the tumor type and institutional guidelines.
Workflow for PDX Establishment
Caption: Workflow for establishing patient-derived xenograft (PDX) models.
Materials:
-
Fresh, sterile patient tumor tissue
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Surgical instruments
-
Calipers
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium.
-
Tissue Processing: In a sterile environment, wash the tissue with cold PBS. Mince the tissue into small fragments of approximately 3-5 mm³.
-
Implantation: Anesthetize the immunodeficient mouse. Make a small incision in the skin on the flank. Create a subcutaneous pocket and implant one tumor fragment mixed with Matrigel. Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once a palpable tumor forms, measure its dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When the tumor volume reaches approximately 1 cm³, the tumor can be excised and passaged into new cohorts of mice for expansion.
This compound Formulation and Administration
Table 2: this compound Formulation for In Vivo Administration
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Source:[1]
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and saline to the stock solution, ensuring each component is fully dissolved before adding the next.
-
The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.[1]
-
Administer the prepared this compound solution to the tumor-bearing mice via intraperitoneal (i.p.) injection at the recommended dosage.
Monitoring Tumor Growth and Toxicity
Procedure:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of the mice at least twice a week as an indicator of general health and potential toxicity.
-
Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior (lethargy, hunched posture), rough coat, or signs of distress.
-
Toxicity Studies: In initial dose-finding studies, it is advisable to perform a more comprehensive toxicity assessment, which may include:
-
Complete blood counts (CBC)
-
Serum chemistry panels to assess liver and kidney function.
-
Histopathological analysis of major organs at the end of the study.
-
One study reported that oral administration of this compound in mice exhibited limited liver toxicity, with minimal immune cell infiltration and no significant elevation in liver functional enzymes (ALT and AST).[7]
Mechanism of Action: TREM1 Signaling Inhibition
This compound functions by inhibiting the TREM1 signaling pathway. TREM1 activation, in synergy with Toll-like receptors (TLRs), amplifies inflammatory signals.[3] This signaling cascade involves the adaptor protein DAP12 and downstream activation of various kinases, including PI3K/AKT, JAK2, and ERK1/2, leading to the activation of transcription factors like NF-κB.[2][8] In cancer, this pathway can promote cell proliferation, migration, and survival.[5][9] this compound's inhibition of TREM1 leads to the downregulation of key oncogenic pathways such as PI3K-Akt and focal adhesion signaling.[1][5]
Diagram of this compound's Mechanism of Action on the TREM1 Signaling Pathway
Caption: this compound inhibits the TREM1 signaling pathway, blocking downstream activation of pro-tumorigenic pathways.
Summary of this compound Efficacy in Melanoma PDX Models
Table 3: Summary of this compound Effects in a Melanoma PDX Model
| Outcome | Result | Source |
| Tumor Growth | Significantly suppressed | [1][5] |
| Downregulated Pathways | PI3K-Akt, Focal Adhesion, IL-18 Signaling | [1][5] |
| Gene Expression Changes | Reduced expression of TREM1 and its target genes (NFKB1, CCL20, IL6, CXCL8) | [1] |
These data highlight the potential of this compound as an anti-tumor agent and provide a strong rationale for its further investigation in various PDX models. The provided protocols and data should serve as a valuable resource for researchers designing and conducting preclinical studies with this promising TREM1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Triggering Receptors Expressed on Myeloid Cells 1 : Our New Partner in Human Oncology? [frontiersin.org]
- 3. TREM1: Activation, signaling, cancer and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. JCI - Welcome [jci.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays to Assess VJDT's Effect on Tumor Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VJDT is a potent and selective small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells 1 (TREM1).[1] TREM1 is a receptor known to amplify inflammatory responses and its expression has been associated with the progression of various cancers.[2][3] this compound has demonstrated anti-tumor activities by inhibiting tumor cell proliferation and migration, and inducing cell cycle arrest.[1] These application notes provide detailed protocols for in vitro assays to assess the effect of this compound on tumor cell proliferation, focusing on methodologies for melanoma and hepatocellular carcinoma cell lines.
Mechanism of Action
This compound effectively blocks TREM1 signaling, which leads to the downregulation of key oncogenic signaling pathways, including the PI3K-Akt pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and survival in many types of cancer. By inhibiting this pathway, this compound can effectively arrest the cell cycle and reduce tumor cell proliferation.
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on tumor cell proliferation.
Table 1: Effective Concentrations of this compound in Tumor Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (μM) | Observed Effects | Reference |
| B16F10 | Melanoma | 10 - 50 | Inhibition of cell proliferation and migration | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Induction of cell cycle arrest | [1] |
| Huh7 | Hepatocellular Carcinoma | Not specified | Reduced tumor growth in vivo | [4] |
| U87 | Glioblastoma | Not specified | Cell viability assays performed | [5] |
| U251 | Glioblastoma | Not specified | Cell viability assays performed | [5] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Effects | Reference |
| Trem1+/+ mice | Melanoma (B16F10) | 20 mg/kg | Intraperitoneal injection | Delayed tumor growth | [6] |
| NSG mice | Melanoma (Patient-Derived Xenograft) | 20 mg/kg | Intraperitoneal injection | Suppressed tumor growth | [6] |
| Huh7 xenograft mice | Hepatocellular Carcinoma | Not specified | Not specified | Reduced tumor size | [4] |
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the TREM1 signaling pathway.
Experimental Workflow
Caption: General workflow for in vitro assessment of this compound.
Experimental Protocols
MTT Assay for Cell Proliferation
This protocol is adapted for assessing the effect of this compound on the proliferation of B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (TREM1 Inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 µM to 50 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
BrdU Incorporation Assay for DNA Synthesis
This assay provides a more direct measure of cell proliferation by quantifying DNA synthesis.
Materials:
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution
-
Other materials as per the MTT assay protocol
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling:
-
Approximately 2-4 hours before the end of the this compound treatment period, add BrdU labeling reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow BrdU incorporation into newly synthesized DNA.
-
-
Immunodetection:
-
Remove the culture medium and fix the cells with the fixing/denaturing solution.
-
Wash the cells and add the anti-BrdU antibody.
-
Incubate to allow the antibody to bind to the incorporated BrdU.
-
Wash the cells to remove unbound antibody.
-
-
Signal Detection:
-
Add the appropriate substrate and incubate until color development (for HRP-conjugated antibodies) or read the fluorescence.
-
Add a stop solution if using a colorimetric substrate.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of BrdU incorporation relative to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to assess the effect of this compound on the cell cycle distribution of HepG2 hepatocellular carcinoma cells.[7][8][9][10]
Materials:
-
HepG2 cells
-
DMEM with supplements
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours.
-
Treat the cells with this compound at the desired concentrations (e.g., 10, 25, 50 µM) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Conclusion
The provided protocols offer a robust framework for investigating the anti-proliferative effects of the TREM1 inhibitor, this compound, in vitro. These assays can be adapted for various cancer cell lines to elucidate the compound's mechanism of action and determine its efficacy. Careful execution of these experiments will provide valuable data for preclinical drug development and cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Triggering Receptors Expressed on Myeloid Cells 1 : Our New Partner in Human Oncology? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following VJDT Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VJDT is a novel small molecule inhibitor of the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1).[1][2] TREM1 is a receptor known to amplify inflammatory responses and is implicated in the tumor microenvironment (TME) by promoting an immunosuppressive landscape.[1][2][3] this compound has demonstrated significant immunomodulatory and antitumor activities by effectively blocking TREM1 signaling.[4] This document provides detailed application notes and protocols for utilizing flow cytometry to analyze the effects of this compound treatment on various immune cell populations, particularly within the context of cancer research and immunotherapy development.
Flow cytometry is a powerful technique for single-cell analysis, making it an ideal tool to dissect the complex changes in the immune landscape induced by this compound.[5][6][7] By using fluorescently labeled antibodies against specific cell surface and intracellular markers, researchers can identify, quantify, and characterize distinct immune cell subsets, providing critical insights into the mechanism of action of this compound.[6][8]
Application Notes
This compound treatment has been shown to modulate the tumor microenvironment by altering the composition and activation state of various immune cells.[1][9] The primary application of flow cytometry in this context is to immunophenotype immune cell infiltrates from tumors, peripheral blood, and lymphoid organs of preclinical models or clinical samples.
Key applications include:
-
Quantification of Myeloid-Derived Suppressor Cells (MDSCs): this compound treatment has been observed to cause a significant attenuation in the frequency of MDSCs, which are key drivers of immunosuppression in the TME.[1][3]
-
Analysis of T Cell Populations: this compound treatment, particularly in combination with anti-PD-1 therapy, leads to an expansion of activated and cytotoxic CD8+ T cells.[1][4] Flow cytometry can be used to quantify changes in CD8+ T cells, including the expression of activation and exhaustion markers like PD-1.[1]
-
Characterization of other Immune Subsets: The impact of this compound on other immune cells such as Tumor-Associated Macrophages (TAMs), Natural Killer (NK) cells, and Dendritic Cells (DCs) can also be investigated.[1][10]
-
Assessment of Cytokine Production: Intracellular cytokine staining by flow cytometry can reveal the functional capacity of T cells, such as the production of IFN-γ, which is crucial for anti-tumor immunity.[4]
Data Presentation
The following tables summarize the expected quantitative changes in immune cell populations following this compound treatment based on published studies.
Table 1: Effect of this compound Monotherapy on Tumor-Infiltrating Immune Cells
| Cell Population | Marker Profile | Expected Change with this compound | Reference |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+ Gr-1+ | Significant Decrease | [1][3] |
| Monocytic MDSCs (M-MDSCs) | CD11b+ Ly6G- Ly6Chigh | Significant Decrease | [1] |
| CD8+ T cells | CD3+ CD8+ | Increase | [3] |
| PD-1 expressing CD8+ T cells | CD3+ CD8+ PD-1+ | Significant Increase | [1] |
| Tumor-Associated Macrophages (TAMs) | CD11b+ F4/80+ | Minimal Effect | [1] |
Table 2: Effect of this compound in Combination with Anti-PD-1 Therapy on Tumor-Infiltrating Immune Cells
| Cell Population | Marker Profile | Expected Change with Combination Therapy | Reference |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+ Gr-1+ | More Efficient Reduction than Monotherapy | [1] |
| Activated CD8+ T cells | CD3+ CD8+ (e.g., CD69+, Granzyme B+) | Significant Expansion | [4] |
| IFN-γ producing CD8+ T cells | CD3+ CD8+ IFN-γ+ | Significant Increase | [4] |
Experimental Protocols
This section provides a detailed protocol for the preparation and analysis of single-cell suspensions from tumor tissue for flow cytometry.
Protocol 1: Preparation of Single-Cell Suspension from Solid Tumors
-
Tumor Excision: Aseptically excise the tumor from the experimental animal and place it in a petri dish containing cold RPMI-1640 medium.
-
Mechanical Dissociation: Mince the tumor into small pieces (1-2 mm) using a sterile scalpel.
-
Enzymatic Digestion: Transfer the minced tumor tissue to a 50 mL conical tube containing a digestion buffer (e.g., RPMI with 1 mg/mL Collagenase D, 0.1 mg/mL DNase I).
-
Incubation: Incubate the tube at 37°C for 30-60 minutes with gentle agitation.
-
Cell Dissociation: Further dissociate the tissue by gently pipetting up and down.
-
Filtration: Pass the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube to remove any remaining clumps.
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the cell pellet in 1X RBC Lysis Buffer and incubate for 5 minutes at room temperature.[11]
-
Washing: Add 10 mL of FACS buffer (PBS with 2% FBS) to the cell suspension and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Counting: Resuspend the cell pellet in a known volume of FACS buffer and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using Trypan Blue. Viability should ideally be >90%.[8]
-
Cell Concentration Adjustment: Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes
-
Cell Aliquoting: Aliquot 1 x 10^6 cells in 100 µL of FACS buffer into each well of a 96-well U-bottom plate or into FACS tubes.
-
Fc Receptor Blocking: Add an Fc block reagent (e.g., anti-CD16/32 for mouse samples) and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Staining: Add the pre-titrated fluorescently conjugated antibodies for surface markers (see suggested panel below) to the cells.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of FACS buffer per well (or 2 mL per tube), centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Viability Staining: Resuspend the cells in a solution containing a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye) to exclude dead cells from the analysis.
-
Fixation (for intracellular staining): If performing intracellular staining, fix the cells using a fixation buffer (e.g., 4% paraformaldehyde or a commercial fixation/permeabilization kit) according to the manufacturer's instructions.
-
Permeabilization and Intracellular Staining: If applicable, permeabilize the cells and stain for intracellular targets (e.g., IFN-γ, Granzyme B) with the appropriate antibodies.
-
Final Wash: Wash the cells one final time with FACS buffer.
-
Resuspension: Resuspend the cells in 200-500 µL of FACS buffer for acquisition.
-
Data Acquisition: Acquire the samples on a flow cytometer. Ensure proper compensation controls (single-stained beads or cells) are run for each fluorochrome used.
-
Data Analysis: Analyze the acquired data using a suitable software (e.g., FlowJo, FCS Express). Gate on live, single cells before identifying specific immune cell populations based on their marker expression.
Suggested Flow Cytometry Panel for this compound Analysis (Mouse Model):
| Target | Fluorochrome | Cell Population Identified |
| CD45 | AF700 | All leukocytes |
| CD3 | APC-Cy7 | T cells |
| CD4 | PE-Cy7 | Helper T cells |
| CD8a | PerCP-Cy5.5 | Cytotoxic T cells |
| PD-1 | BV421 | Exhausted/Activated T cells |
| CD11b | BUV395 | Myeloid cells |
| Gr-1 | FITC | MDSCs (Ly6G/Ly6C) |
| Ly6G | PE | Granulocytic MDSCs |
| Ly6C | APC | Monocytic MDSCs |
| F4/80 | BV605 | Macrophages |
| Viability Dye | e.g., Ghost Dye Violet 510 | Live/Dead discrimination |
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: this compound inhibits the TREM1 signaling pathway.
Caption: Logical flow of this compound's therapeutic effect.
References
- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Flow Cytometry Protocol | Abcam [abcam.com]
- 9. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 10. Recent developments in myeloid immune modulation in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.pasteur.fr [research.pasteur.fr]
Application Notes: Gene Expression Profiling of Melanoma Tumors Treated with VJDT, a Novel TREM1 Inhibitor
These application notes provide an overview of the gene expression changes observed in patient-derived melanoma xenograft (PDX) tumors following treatment with VJDT, a small molecule inhibitor of the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1). This compound has demonstrated significant antitumor activity by modulating the tumor microenvironment and directly inhibiting tumor cell proliferation and migration.[1][2] The data presented herein is derived from microarray analysis of this compound-treated melanoma PDX tumors.
Introduction to this compound and TREM1 in Cancer
TREM1 is a receptor primarily expressed on myeloid cells and is known to amplify inflammatory responses.[1][2][3] In the context of cancer, TREM1 signaling within the tumor microenvironment can promote an immunosuppressive milieu, contributing to tumor progression and resistance to immunotherapy.[1][2] this compound is a novel TREM1 inhibitor that effectively blocks this signaling pathway.[1] Preclinical studies have shown that this compound can delay tumor growth and, when used in combination with anti-PD-1 therapy, exerts a potent antitumor effect by reducing the frequency of myeloid-derived suppressor cells (MDSCs) and enhancing CD8+ T cell activity.[1] Furthermore, this compound has been shown to directly inhibit tumor cell proliferation and migration.[4]
Summary of Gene Expression Changes with this compound Treatment
Microarray analysis of this compound-treated melanoma PDX tumors revealed a significant downregulation of key oncogenic signaling pathways. These pathways are critically involved in cell proliferation, migration, and survival. The following tables summarize the key downregulated genes and pathways identified through this analysis.
Table 1: Downregulated Genes in this compound-Treated Melanoma PDX Tumors
| Gene Symbol | Gene Name | Function |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | Transcription factor central to inflammatory and survival pathways. |
| CCL20 | C-C Motif Chemokine Ligand 20 | Chemokine involved in the recruitment of immune cells. |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine with roles in tumor growth and immune regulation. |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 (IL-8) | Chemokine involved in neutrophil recruitment and angiogenesis. |
This table represents a selection of key TREM1 target genes downregulated upon this compound treatment as mentioned in preclinical studies.
Table 2: Key Downregulated Signaling Pathways in this compound-Treated Melanoma PDX Tumors
| Pathway Name | Key Functions in Cancer |
| PI3K-Akt Signaling Pathway | Proliferation, survival, and growth. |
| Focal Adhesion | Cell migration, invasion, and survival. |
| IL-18 Signaling Pathway | Inflammation and immune response. |
These pathways were identified through pathway analysis of microarray data from this compound-treated melanoma PDX tumors.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical studies of this compound.
Protocol 1: In Vivo Treatment of Melanoma PDX Tumors with this compound
This protocol outlines the procedure for treating patient-derived melanoma xenografts in an in vivo mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Patient-derived melanoma tumor fragments
-
This compound small molecule inhibitor
-
Vehicle control (e.g., DMSO)
-
Anti-PD-1 antibody (for combination studies)
-
Calipers for tumor measurement
Procedure:
-
Implant patient-derived melanoma tumor fragments subcutaneously into immunodeficient mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
For this compound monotherapy, administer this compound (e.g., 20 mg/kg) via intraperitoneal injection every other day for the duration of the study.
-
For the control group, administer an equivalent volume of the vehicle control on the same schedule.
-
For combination therapy studies, administer this compound in conjunction with an anti-PD-1 antibody (e.g., 200 µg) on the specified treatment schedule.[1]
-
Monitor tumor growth by measuring tumor volume with calipers every other day.
-
At the end of the study, euthanize the mice and excise the tumors for subsequent analysis, including gene expression profiling.
Protocol 2: Microarray Gene Expression Profiling of Tumor Tissue
This protocol describes the steps for analyzing gene expression changes in tumor tissue using microarray technology.
Materials:
-
Excised tumor tissue from this compound-treated and control mice
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar for RNA quality control
-
Microarray platform (e.g., Agilent, Affymetrix)
-
Gene expression analysis software
Procedure:
-
RNA Extraction:
-
Immediately following excision, snap-freeze tumor tissues in liquid nitrogen or place them in an RNA stabilization solution.
-
Homogenize the tumor tissue.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
RNA Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Assess the integrity of the RNA using an Agilent Bioanalyzer. High-quality RNA (RIN > 7) is recommended for microarray analysis.
-
-
Microarray Hybridization:
-
Perform cDNA synthesis, labeling, and fragmentation according to the protocol of the chosen microarray platform.
-
Hybridize the labeled cRNA to the microarray chips.
-
Wash and stain the arrays as per the manufacturer's protocol.
-
-
Data Acquisition and Analysis:
-
Scan the microarrays to generate raw intensity data.
-
Perform background correction, normalization, and summarization of the raw data.
-
Identify differentially expressed genes between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test) with corrections for multiple testing (e.g., Benjamini-Hochberg).
-
Perform pathway analysis on the differentially expressed genes using databases such as KEGG or WikiPathways to identify significantly enriched biological pathways.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits TREM1 signaling, downregulating the PI3K-Akt pathway.
Caption: Workflow for gene expression profiling of this compound-treated tumors.
References
- 1. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 2. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 3. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of VJDT Solution for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a VJDT solution intended for intraperitoneal (IP) injection in preclinical research models, particularly mice. This compound is a small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells 1 (TREM1), a key signaling receptor in amplifying inflammatory responses.[1][2] Inhibition of TREM1 signaling has shown potential in modulating the tumor microenvironment and enhancing anti-tumor immunity.[1][2][3] The following protocols and application notes are designed to ensure the safe and effective preparation of this compound for in vivo studies, focusing on solvent selection, solution stability, and sterile technique.
Introduction to this compound and TREM1 Signaling
This compound is a potent inhibitor that effectively blocks TREM1 signaling pathways.[1] TREM1 is a cell surface receptor expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[4][5][6] It plays a crucial role in amplifying inflammatory responses initiated by pattern recognition receptors like Toll-like receptors (TLRs).[4][7] Upon ligand binding, TREM1 associates with the transmembrane adaptor protein DAP12, initiating a downstream signaling cascade.[4][5][6] This cascade involves the activation of spleen tyrosine kinase (Syk), which in turn activates phospholipase C gamma (PLCγ), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways.[5][6][8] Ultimately, these signaling events lead to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines.[4] By inhibiting TREM1, this compound can suppress these inflammatory signals, which has therapeutic implications in various diseases, including cancer.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation of a this compound solution for intraperitoneal injection.
Table 1: this compound Stock Solution
| Parameter | Value | Notes |
| Compound | This compound | TREM1 Inhibitor |
| Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | This compound is readily soluble in DMSO. |
| Concentration | 10 mM | A common starting concentration for stock solutions. |
| Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Vehicle Composition for Intraperitoneal Injection
| Component | Percentage (v/v) | Purpose |
| DMSO | ≤ 10% | To solubilize this compound. |
| Sterile 0.9% Saline | ≥ 90% | Isotonic diluent to minimize irritation. |
Table 3: Dosing and Injection Parameters for Mice
| Parameter | Value | Reference/Note |
| Recommended Dose | 20 mg/kg | [1] |
| Injection Volume | < 10 mL/kg | [8] |
| Needle Gauge | 25-27 G | [8] |
| Injection Site | Lower right quadrant of the abdomen | To avoid injury to internal organs.[8] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Determine the required volume of 10 mM this compound stock solution.
-
Calculate the mass of this compound powder needed using its molecular weight.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Injection Solution (20 mg/kg)
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile, pyrogen-free injection vials
-
Sterile syringes and needles (25-27 G)
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the total volume of injection solution required for the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation.
-
Based on the 20 mg/kg dose and the average weight of the mice, calculate the final concentration of this compound needed in the injection solution.
-
Determine the volume of the 10 mM this compound stock solution and sterile 0.9% saline needed to achieve the final desired concentration and a final DMSO concentration of ≤10%.
-
In a sterile environment (e.g., a laminar flow hood), add the calculated volume of sterile 0.9% saline to a sterile injection vial.
-
Add the calculated volume of the 10 mM this compound stock solution to the saline.
-
Gently mix the solution by inverting the vial.
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile injection vial. This step ensures the sterility of the final injection solution.[9][10]
-
The prepared this compound injection solution should be used immediately. If short-term storage is necessary, it should be kept on ice and protected from light.
Visualizations
Caption: this compound inhibits the TREM1 signaling pathway.
Caption: Workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. TREM1 - Wikipedia [en.wikipedia.org]
- 7. TREM-1: intracellular signaling pathways and interaction with pattern recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways of the TREM-1- and TLR4-mediated neutrophil oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 10. Guidance Prep and Storing Non Pharmaceutical | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
Application Notes and Protocols for Monitoring Tumor Growth in Response to VJDT Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
VJDT is a novel small molecule inhibitor of the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1).[1] TREM1 is a cell surface receptor that plays a critical role in amplifying inflammatory responses and is implicated in the tumor microenvironment (TME) of various solid tumors.[2] this compound therapy represents a promising anti-cancer strategy by not only directly inhibiting tumor cell proliferation and migration but also by modulating the TME to enhance anti-tumor immunity.[1][3] These application notes provide detailed protocols for monitoring the efficacy of this compound therapy in preclinical tumor models.
Mechanism of Action of this compound
This compound effectively blocks TREM1 signaling, leading to a dual anti-tumor effect.[1][3]
-
Direct Anti-Tumor Effects: this compound has been shown to inhibit the proliferation and migration of tumor cells and induce cell cycle arrest.[3]
-
Immunomodulation of the Tumor Microenvironment: this compound therapy reduces the frequency of immunosuppressive myeloid-derived suppressor cells (MDSCs) within the TME.[1][2][4] Concurrently, it promotes the expansion and activity of cytotoxic CD8+ T cells, which are crucial for tumor cell killing.[1][2] This reprogramming of the TME can enhance the efficacy of other immunotherapies, such as immune checkpoint inhibitors.[1]
Signaling Pathways Affected by this compound Therapy
This compound treatment has been demonstrated to downregulate several key oncogenic signaling pathways involved in cell proliferation, migration, and survival. These include:
Caption: this compound inhibits TREM1 signaling, blocking downstream pro-tumorigenic pathways.
Experimental Protocols
In Vivo Tumor Xenograft Studies
This protocol describes the establishment and monitoring of subcutaneous xenograft models to evaluate the in vivo efficacy of this compound.
Materials:
-
Cancer cell lines (e.g., B16F10 melanoma, MCA205 fibrosarcoma, Huh7 hepatocellular carcinoma)
-
Immunocompromised mice (e.g., NSG mice) or syngeneic mice (e.g., C57BL/6 for B16F10)
-
This compound small molecule inhibitor
-
Vehicle control (e.g., DMSO, saline)
-
Matrigel (optional)
-
Sterile PBS, syringes, and needles
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media and conditions until they reach the desired confluence for injection.
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for palpable tumors 3-5 days post-injection.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) and schedule (e.g., every other day).
-
-
Data Collection and Endpoint:
-
Continue to measure tumor volume and body weight throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis.
-
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue to assess the immunomodulatory effects of this compound.
Materials:
-
Excised tumor tissue
-
RPMI-1640 medium
-
Collagenase D, DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Cell strainers (70 µm)
-
Fluorescently conjugated antibodies (see table below for a suggested panel)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the excised tumor tissue into small pieces.
-
Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Neutralize the enzymatic digestion with RPMI containing FBS.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
-
Antibody Staining:
-
Resuspend the single-cell suspension in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the stained cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the populations of interest (e.g., MDSCs, CD8+ T cells).
-
Suggested Flow Cytometry Panel:
| Marker | Fluorochrome | Cell Population |
| CD45 | AF700 | All leukocytes |
| CD11b | PE | Myeloid cells |
| Ly6G | APC | Granulocytic MDSCs |
| Ly6C | PerCP-Cy5.5 | Monocytic MDSCs |
| CD3 | FITC | T cells |
| CD4 | PE-Cy7 | Helper T cells |
| CD8 | APC-Cy7 | Cytotoxic T cells |
| PD-1 | BV421 | Exhausted T cells |
Gene Expression Profiling
Microarray or RNA-sequencing can be employed to analyze changes in gene expression in tumors following this compound treatment.
Materials:
-
Excised tumor tissue, snap-frozen in liquid nitrogen
-
RNA extraction kit
-
Spectrophotometer or fluorometer for RNA quantification
-
Microarray or RNA-sequencing platform
Procedure:
-
RNA Extraction:
-
Homogenize the frozen tumor tissue.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
RNA Quality Control:
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (A260/A280 ratio) and a bioanalyzer (RIN score).
-
-
Microarray or RNA-Sequencing:
-
Prepare labeled cDNA from the RNA samples.
-
Hybridize the labeled cDNA to a microarray chip or prepare libraries for RNA-sequencing.
-
Scan the microarray or sequence the libraries.
-
-
Data Analysis:
-
Normalize the raw data.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated tumors.
-
Conduct pathway analysis to identify significantly altered biological pathways.
-
Data Presentation
Quantitative Analysis of Tumor Growth Inhibition
The efficacy of this compound therapy should be quantified and presented in a clear, tabular format.
Table 1: Effect of this compound on Tumor Growth in a Melanoma PDX Model
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) | P-value |
| Vehicle | 10 | 150.5 ± 15.2 | 1250.8 ± 120.3 | - | - |
| This compound (20 mg/kg) | 10 | 148.9 ± 14.5 | 450.2 ± 55.7 | 64.0 | <0.01 |
Table 2: In Vivo Efficacy of this compound in Different Tumor Models
| Tumor Model | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Administration Schedule | Outcome |
| Melanoma | B16F10 | C57BL/6 | 20 | Every other day | Significant delay in tumor growth[2] |
| Fibrosarcoma | MCA205 | C57BL/6 | 20 | Every other day | Significant delay in tumor growth[2] |
| Hepatocellular Carcinoma | Huh7 | NSG | Not Specified | Not Specified | Reduced tumor size[5] |
| Melanoma PDX | Patient-derived | NSG | 20 | Every other day | Significantly suppressed tumor growth[1] |
Table 3: Effect of this compound on Tumor-Infiltrating Immune Cells
| Treatment Group | % MDSCs in CD45+ cells (Mean ± SEM) | % CD8+ T cells in CD45+ cells (Mean ± SEM) |
| Vehicle | 25.4 ± 3.1 | 8.2 ± 1.5 |
| This compound (20 mg/kg) | 12.1 ± 2.5 | 18.9 ± 2.8 |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound therapy. The detailed protocols for in vivo tumor models, flow cytometry, and gene expression analysis will enable researchers to robustly assess the anti-tumor efficacy and immunomodulatory effects of this compound. The structured presentation of quantitative data is crucial for the clear interpretation and comparison of results, ultimately facilitating the translation of this promising therapeutic strategy to the clinic.
References
- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis for Stem Cell Markers Following VJDT Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stem cells are characterized by their unique properties of self-renewal and differentiation into various cell lineages. The maintenance of pluripotency is governed by a core set of transcription factors, including Octamer-binding transcription factor 4 (Oct4), SRY-Box Transcription Factor 2 (Sox2), Nanog, and c-Myc.[1][2][3] The expression levels of these markers are critical indicators of the pluripotent state. Pharmacological modulation of the signaling pathways that regulate these factors is a key area of research in regenerative medicine and drug development.[4]
VJDT is identified as a potent inhibitor of the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1) signaling pathway.[5] While its role has been investigated in the context of cancer stem-like cells, leading to a reduction in stemness markers like CD133 and EpCAM[6], its effect on the core pluripotency markers in embryonic or induced pluripotent stem cells remains an area of active investigation. This document provides a detailed protocol for utilizing Western blot analysis to quantify the protein expression of Oct4, Sox2, Nanog, and c-Myc in stem cells following treatment with this compound.
Key Signaling Pathways in Pluripotency
The stability of the pluripotent state is maintained by a complex network of signaling pathways. Key pathways include the TGF-β, FGF, Wnt, and PI3K/Akt pathways.[2][7][8] These pathways converge on the core transcriptional circuitry of Oct4, Sox2, and Nanog to regulate their expression and maintain the self-renewal capacity of stem cells.[1][2] For instance, the activation of the PI3K/Akt signaling pathway can inhibit GSK3, which in turn helps maintain pluripotency.[7] Understanding these pathways is crucial when investigating the effects of novel compounds like this compound on stem cell biology.
Experimental Workflow for Western Blot Analysis
The overall experimental process for analyzing the effect of this compound on stem cell marker expression is outlined below. This workflow ensures a systematic approach from cell culture to data analysis.
Detailed Protocols
Cell Culture and this compound Treatment
-
Cell Culture : Culture human embryonic stem cells (hESCs) or induced pluripotent stem cells (iPSCs) on a suitable matrix (e.g., Matrigel) in a feeder-free medium (e.g., mTeSR1). Maintain the cells at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM).
-
Treatment : When cells reach 70-80% confluency, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Protein Extraction
-
Cell Lysis : After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer it to a new tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
SDS-PAGE : Denature the protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for Oct4, Sox2, Nanog, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:2000 to 1:5000 dilution in the blocking buffer for 1 hour at room temperature.
-
Washing : Repeat the washing step as described in 4.5.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a clear and structured table. This allows for easy comparison of the effects of different this compound concentrations and treatment durations on the expression of stem cell markers.
Table 1: Relative Protein Expression of Stem Cell Markers after this compound Treatment
| Treatment Group | Oct4 (Relative Expression) | Sox2 (Relative Expression) | Nanog (Relative Expression) | c-Myc (Relative Expression) |
| 24 Hours | ||||
| Vehicle Control (0 µM this compound) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 1 µM this compound | 0.95 ± 0.08 | 0.92 ± 0.06 | 0.98 ± 0.05 | 0.91 ± 0.07 |
| 5 µM this compound | 0.78 ± 0.11 | 0.75 ± 0.09 | 0.81 ± 0.10 | 0.72 ± 0.12 |
| 10 µM this compound | 0.52 ± 0.09 | 0.48 ± 0.07 | 0.60 ± 0.08 | 0.45 ± 0.09 |
| 48 Hours | ||||
| Vehicle Control (0 µM this compound) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 1 µM this compound | 0.88 ± 0.07 | 0.85 ± 0.09 | 0.90 ± 0.06 | 0.82 ± 0.08 |
| 5 µM this compound | 0.61 ± 0.10 | 0.58 ± 0.08 | 0.65 ± 0.09 | 0.55 ± 0.11 |
| 10 µM this compound | 0.35 ± 0.06 | 0.31 ± 0.05 | 0.42 ± 0.07 | 0.28 ± 0.06 |
| 72 Hours | ||||
| Vehicle Control (0 µM this compound) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 1 µM this compound | 0.79 ± 0.09 | 0.76 ± 0.10 | 0.81 ± 0.08 | 0.73 ± 0.09 |
| 5 µM this compound | 0.49 ± 0.08 | 0.45 ± 0.07 | 0.52 ± 0.08 | 0.41 ± 0.07 |
| 10 µM this compound | 0.21 ± 0.05 | 0.18 ± 0.04 | 0.28 ± 0.06 | 0.15 ± 0.04 |
*Data are presented as mean ± standard deviation (n=3). Statistical significance relative to the vehicle control is denoted as *p<0.05, **p<0.01, and **p<0.001.
Conclusion
This application note provides a comprehensive framework for investigating the impact of this compound treatment on the expression of the core stem cell markers Oct4, Sox2, Nanog, and c-Myc using Western blot analysis. The detailed protocols and structured data presentation format are intended to guide researchers in obtaining reliable and comparable results. The findings from such studies will contribute to a better understanding of the pharmacological effects of this compound on stem cell pluripotency and its potential applications in regenerative medicine and drug discovery.
References
- 1. Cell signalling pathways underlying induced pluripotent stem cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pluripotency and Differentiation | Cell Signaling Technology [cellsignal.com]
- 3. Subcellular localisation of the stem cell markers OCT4, SOX2, NANOG, KLF4 and c-MYC in cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological modulation of stem cells signaling pathway for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
VJDT Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects
Welcome to the VJDT Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage and minimizing potential off-target effects during your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM1). By blocking TREM1 signaling, this compound has been shown to inhibit tumor cell proliferation and migration, and induce cell cycle arrest.[1] It demonstrates immunomodulatory and antitumor activities, making it a valuable tool for cancer research, particularly in models of melanoma.[1]
Q2: What are the known signaling pathways affected by this compound?
This compound effectively blocks TREM1 signaling.[1] This inhibition leads to the downregulation of key oncogenic pathways, including the PI3K-Akt, focal adhesion, and IL-18 signaling pathways.[1][2] Consequently, the expression of TREM1 and its target genes such as NFKB1, CCL20, IL6, and CXCL8 is reduced.[1]
Q3: What are the potential off-target effects of this compound?
While specific off-target interaction studies for this compound are not extensively published, potential off-target effects can be inferred from its mechanism as a ligand-dependent inhibitor. Ligand-dependent inhibitors carry a risk of off-target effects due to the promiscuity of the ligand they depend on. For instance, some ligands for TREM-1, such as HMGB1, are known to interact with other receptors like Toll-like receptors (TLRs) and the Receptor for Advanced Glycation End products (RAGE). Inhibition of the ligand-receptor interaction could therefore inadvertently affect these other signaling pathways.
Researchers should consider performing a kinase selectivity panel or other profiling assays to empirically determine the off-target profile of this compound in their specific experimental system.
Q4: What are the recommended starting dosages for in vitro and in vivo experiments?
Based on published studies, the following dosage ranges are recommended as a starting point for your experiments.
| Experiment Type | Recommended Dosage/Concentration | Reference |
| In Vitro (e.g., HepG2, B16F10 cells) | 10-50 µM | [1] |
| In Vivo (mouse models) | 20 mg/kg (intraperitoneal injection) | [1][2] |
Troubleshooting Guides
In Vitro Experiments
Problem: Higher than expected cytotoxicity observed at the recommended this compound concentration.
-
Possible Cause 1: Cell line sensitivity. Different cell lines can exhibit varying sensitivities to this compound.
-
Solution: Perform a dose-response curve (e.g., from 1 µM to 100 µM) to determine the optimal, non-toxic concentration for your specific cell line.
-
-
Possible Cause 2: Off-target effects. At higher concentrations, off-target effects may become more pronounced, leading to cytotoxicity.
-
Solution: Lower the concentration of this compound and/or reduce the incubation time. Consider using a more targeted approach if off-target effects are a major concern.
-
-
Possible Cause 3: Solvent toxicity. The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.
-
Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.
-
Problem: Inconsistent or no observable effect of this compound on the target pathway.
-
Possible Cause 1: this compound degradation. Improper storage or handling may lead to the degradation of the compound.
-
Solution: Store this compound according to the manufacturer's instructions. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Low TREM1 expression. The target cells may not express sufficient levels of TREM1 for this compound to elicit a measurable effect.
-
Solution: Confirm TREM1 expression in your cell line using techniques like qPCR, western blot, or flow cytometry before initiating the experiment.
-
-
Possible Cause 3: Suboptimal assay conditions. The experimental setup may not be sensitive enough to detect the effects of this compound.
-
Solution: Optimize assay parameters such as cell density, incubation time, and the concentration of stimulating agents. Include positive and negative controls to validate the assay's performance.
-
In Vivo Experiments
Problem: No significant anti-tumor effect observed at the recommended dosage.
-
Possible Cause 1: Insufficient drug exposure. The dosing regimen may not be optimal for the specific tumor model or animal strain.
-
Solution: Consider increasing the dosing frequency (e.g., daily instead of every other day) or the dosage, while carefully monitoring for signs of toxicity. Pharmacokinetic studies can help determine the optimal dosing schedule to maintain therapeutic drug levels.
-
-
Possible Cause 2: Tumor model resistance. The chosen tumor model may be inherently resistant to TREM1 inhibition.
-
Solution: Investigate the expression of TREM1 in the tumor microenvironment of your model. Combination therapy, for example with an anti-PD-1 antibody, has been shown to be effective and could be considered.[1]
-
-
Possible Cause 3: this compound instability in vivo. The compound may be rapidly metabolized and cleared.
-
Solution: While specific pharmacokinetic data for this compound is limited in the public domain, if instability is suspected, a different route of administration or a formulation designed for sustained release could be explored.
-
Problem: Signs of toxicity in treated animals (e.g., weight loss, lethargy).
-
Possible Cause 1: On-target toxicity. Inhibition of TREM1 in non-tumor tissues may lead to adverse effects.
-
Solution: Reduce the dosage of this compound. Monitor the animals closely for any signs of toxicity and consider establishing a maximum tolerated dose (MTD) in a preliminary study.
-
-
Possible Cause 2: Off-target toxicity. this compound may be interacting with unintended targets, causing toxicity.
-
Solution: If toxicity persists even at lower doses where efficacy is observed, it may be indicative of off-target effects. Further investigation into the off-target profile of this compound would be necessary.
-
-
Possible Cause 3: Vehicle-related toxicity. The vehicle used for injection may be causing adverse reactions.
-
Solution: Administer a vehicle-only control group to assess any toxicity associated with the delivery vehicle.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
In Vivo Murine Melanoma Model
All animal experiments must be conducted in accordance with institutional guidelines and regulations.
-
Cell Preparation: Culture B16F10 melanoma cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or saline at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every other day. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
This compound Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups. Administer this compound at 20 mg/kg via intraperitoneal injection every other day. The control group should receive an equivalent volume of the vehicle.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular analysis).
Visualizations
Caption: this compound inhibits TREM1, downregulating pro-tumorigenic signaling pathways.
Caption: Workflow for optimizing this compound dosage from in vitro to in vivo studies.
Caption: A logical approach to troubleshooting unexpected experimental outcomes with this compound.
References
Troubleshooting inconsistent results in VJDT in vitro experiments.
Welcome to the technical support center for VJDT in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to inconsistent results in this compound in vitro experiments.
1. Variability in this compound Efficacy Across Experiments
Q: We are observing significant variability in the inhibitory effect of this compound on our cell line, even when repeating the same experiment. What are the potential causes?
A: Inconsistent efficacy of this compound can stem from several factors related to compound handling, cell culture practices, and assay conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
This compound Stock Solution and Storage:
-
Concentration Verification: Ensure the initial concentration of your this compound stock solution is accurate. If possible, verify the concentration spectrophotometrically.
-
Solvent Quality: Use high-purity, anhydrous DMSO to prepare the stock solution. Contaminants or water in the DMSO can affect the stability of the compound.
-
Storage Conditions: this compound stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock aliquot. Do not store diluted this compound in media for extended periods.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line through short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug responses.
-
Cell Health and Viability: Ensure that cells are healthy and have high viability (>95%) before starting the experiment. Stressed or unhealthy cells can respond differently to treatment.
-
Consistent Seeding Density: Use a consistent cell seeding density across all experiments, as this can influence the final readout.
-
-
Assay Protocol Standardization:
-
Incubation Times: Adhere strictly to the same incubation times for this compound treatment and subsequent assay steps.
-
Reagent Consistency: Use the same lot of reagents (e.g., media, serum, assay kits) whenever possible. If a new lot is introduced, perform a bridging experiment to ensure consistency.
-
Environmental Control: Maintain stable incubator conditions (temperature, CO2, humidity), as fluctuations can impact cell growth and drug efficacy.
-
2. Higher-Than-Expected Cell Viability or Proliferation
Q: this compound is not inhibiting cell proliferation as expected based on published data. What could be the problem?
A: If this compound is showing lower than expected activity, consider the following troubleshooting steps:
-
Compound Inactivity:
-
Degradation: As mentioned previously, improper storage or handling can lead to this compound degradation. Use a fresh aliquot of the stock solution.
-
Solubility Issues: this compound is typically dissolved in DMSO. When diluted into aqueous cell culture medium, it can precipitate if the final DMSO concentration is too high or if the medium components reduce its solubility. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and that the this compound is well-mixed into the medium. Visually inspect the medium for any signs of precipitation.
-
-
Cell-Specific Factors:
-
TREM1 Expression Levels: Confirm that your cell line expresses sufficient levels of TREM1, the target of this compound. Low or absent TREM1 expression will result in a lack of response.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms that counteract the effects of this compound. This could be due to mutations in the TREM1 signaling pathway or upregulation of compensatory pathways.
-
-
Experimental Design:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 in your specific cell line and assay conditions. Published effective concentrations (e.g., 10-50 μM) may not be directly transferable to all cell types.[1]
-
Positive Control: Include a positive control compound known to inhibit proliferation in your cell line to ensure the assay is performing correctly.
-
3. Inconsistent Downstream Signaling Results
Q: We are seeing variable effects of this compound on the phosphorylation of Akt and other downstream targets. Why might this be happening?
A: Inconsistent results in signaling pathway analysis can be due to subtle variations in experimental timing and execution.
-
Stimulation and Lysis Timing:
-
Optimal Time Point: The activation of signaling pathways is often transient. It is crucial to perform a time-course experiment to determine the optimal time point to observe this compound's inhibitory effect on the phosphorylation of downstream targets like Akt after stimulation.
-
Rapid Cell Lysis: After treatment, lyse the cells quickly and efficiently to preserve the phosphorylation status of proteins. Keep samples on ice and use phosphatase inhibitors in your lysis buffer.
-
-
Antibody and Reagent Quality:
-
Antibody Validation: Ensure that the primary antibodies used for detecting phosphorylated and total proteins are specific and validated for the application (e.g., Western blot, flow cytometry).
-
Reagent Preparation: Prepare fresh buffers and use high-quality reagents to minimize variability.
-
-
Loading Controls and Normalization:
-
Appropriate Loading Controls: For Western blotting, use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Normalization to Total Protein: When quantifying phosphorylation, always normalize the phosphorylated protein signal to the total protein signal for that target.
-
4. Batch-to-Batch Variability of this compound
Q: We have ordered a new batch of this compound and are seeing different results compared to our previous batch. How should we address this?
A: Batch-to-batch variability is a known issue with small molecules. Implementing a quality control procedure for each new batch is essential.
-
Quality Control Checks:
-
Purity and Identity: If possible, obtain a certificate of analysis (CoA) from the supplier for each batch, confirming its purity and identity.
-
Functional Validation: Functionally test each new batch in a standardized assay to determine its IC50. Compare this to the IC50 of previous batches to ensure consistent potency.
-
-
Supplier Communication:
-
Inquire about Changes: If you observe significant differences, contact the supplier to inquire if there have been any changes in the synthesis or purification process.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various in vitro assays as reported in the literature.
| Cell Line | Assay Type | This compound Concentration | Observed Effect |
| HepG2 | Cell Cycle Analysis | 10-50 µM | Induction of cell cycle arrest |
| B16F10 | Proliferation & Migration | 10-50 µM | Inhibition of cell proliferation and migration |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of this compound on cell proliferation using an MTT assay.
-
Materials:
-
96-well flat-bottom cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.1 N HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
-
2. Western Blot Analysis of PI3K/Akt Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation of Akt.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Stimulant for the PI3K/Akt pathway (e.g., growth factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, and a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for a few hours to reduce basal signaling, if necessary.
-
Pre-treat the cells with this compound at the desired concentrations for a specified time.
-
Stimulate the cells with a growth factor to activate the PI3K/Akt pathway for the optimal duration determined in a time-course experiment.
-
Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total Akt and a loading control.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.
References
Addressing solubility issues of VJDT for in vivo studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of VJDT for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's poor solubility?
A1: Poor aqueous solubility is a common challenge for many new chemical entities.[1] For a compound like this compound, this can be attributed to several physicochemical properties, including high lipophilicity (hydrophobicity), a rigid crystalline structure, and high molecular weight.[2] These characteristics can lead to a low dissolution rate in the gastrointestinal tract, which is a critical factor for oral absorption.[3]
Q2: What are the main consequences of this compound's poor solubility in in vivo studies?
A2: The primary consequences of poor solubility for in vivo studies include:
-
Low and Variable Bioavailability: Incomplete dissolution of this compound in the gastrointestinal fluids can lead to poor absorption and low, erratic plasma concentrations.[4][5]
-
Lack of Dose Proportionality: As the dose of this compound is increased, a linear increase in systemic exposure may not be observed, complicating the interpretation of pharmacokinetic and pharmacodynamic data.[6]
-
Increased Risk of Adverse Effects: High doses of poorly soluble compounds may be required to achieve therapeutic concentrations, which can increase the risk of localized toxicity in the gastrointestinal tract or at the injection site.[5]
-
Challenges in Formulation Development: Developing a stable and effective formulation for in vivo administration can be time-consuming and resource-intensive.[7]
Q3: What are the initial steps to assess the solubility of this compound?
A3: A thorough solubility assessment is the first step in addressing solubility challenges. This typically involves determining the solubility of this compound in a range of aqueous and organic solvents, as well as in biorelevant media such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This information will help in selecting an appropriate formulation strategy.
Troubleshooting Guide for this compound In Vivo Studies
Formulation Selection and Optimization
Q4: How do I choose the most suitable formulation strategy for this compound?
A4: The selection of an appropriate formulation strategy depends on the physicochemical properties of this compound, the intended route of administration, and the required dose.[8] The following decision tree can guide you through the selection process.
Troubleshooting Common In Vivo Issues
Q5: My in vivo study with this compound shows very low bioavailability. What could be the cause and how can I improve it?
A5: Low bioavailability of a poorly soluble compound like this compound is often due to its low dissolution rate in the gastrointestinal fluids.[3] To improve bioavailability, you can consider the following strategies:
-
Particle Size Reduction: Decreasing the particle size of this compound increases its surface area, which can enhance the dissolution rate.[3][6] Techniques like micronization or nanosizing can be employed.
-
Solubility Enhancement Techniques: Utilizing formulations such as co-solvents, lipid-based systems, or solid dispersions can improve the solubility of this compound.[1][9]
-
Use of Permeation Enhancers: If poor permeability is also a contributing factor, the inclusion of permeation enhancers in the formulation can improve absorption across the intestinal wall.
Q6: I am observing high inter-animal variability in the plasma concentrations of this compound. What are the potential reasons and how can I minimize this?
A6: High variability in preclinical studies can be caused by factors related to the formulation, animal model, or experimental procedures.[10][11] To reduce variability:
-
Ensure Formulation Homogeneity: For suspensions, ensure that the formulation is uniformly mixed before each dose. For solutions, confirm that this compound remains fully dissolved and does not precipitate over time.[10]
-
Standardize Experimental Conditions: Use a consistent animal strain, age, and weight range.[10] Standardize the fasting period before dosing, as food can affect gastric emptying and intestinal pH.[10]
-
Refine Dosing Technique: Ensure accurate and consistent dosing volumes for each animal. For oral gavage, proper technique is crucial to avoid trauma and ensure the full dose is delivered to the stomach.[10]
Q7: After subcutaneous injection of a this compound formulation, I am noticing injection site reactions. What could be the cause and how can I mitigate this?
A7: Injection site reactions can be caused by the drug precipitating at the injection site, the pH of the formulation, or the excipients used.[12][13] To address this:
-
Improve Drug Solubility in the Formulation: Ensure that this compound is fully solubilized in the vehicle at the intended concentration and remains so after injection.
-
Optimize Formulation pH: Adjust the pH of the formulation to be closer to physiological pH (around 7.4) to minimize irritation.
-
Select Biocompatible Excipients: Use excipients that are known to be well-tolerated for the intended route of administration.[5]
Quantitative Data on Solubility Enhancement Strategies
The following tables summarize the potential of different formulation approaches to enhance the solubility of poorly soluble drugs.
Table 1: Solubility Enhancement with Co-solvents
| Co-solvent System | Example Drug | Solubility Enhancement (fold increase) |
|---|---|---|
| Polyethylene Glycol 400 (PEG 400) | Etoricoxib | ~100 |
| Propylene Glycol | Simvastatin | ~50 |
| Glycerin | Etoricoxib | ~20 |
Data is illustrative and based on published studies.[14]
Table 2: Particle Size Reduction and Bioavailability
| Formulation | Example Drug | Particle Size | Relative Bioavailability (%) |
|---|---|---|---|
| Microsuspension | Griseofulvin | >1 µm | 17 |
| Nanosuspension | Griseofulvin | <1 µm | 60-100 |
Data is illustrative and based on published studies.[15]
Detailed Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
Objective: To prepare a solution of this compound using a co-solvent system for oral administration.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Volumetric flasks
Procedure:
-
Weigh the required amount of this compound.
-
In a glass beaker, add the required volume of PEG 400 and PG.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the this compound powder to the co-solvent mixture while stirring.
-
Continue stirring until the this compound is completely dissolved. Gentle heating (e.g., to 40°C) may be used to facilitate dissolution, but the stability of this compound at this temperature should be confirmed.
-
Once dissolved, slowly add deionized water to the final volume while stirring.
-
Visually inspect the solution for any precipitation. The final formulation should be a clear solution.
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Deionized Water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy ball mill
-
Particle size analyzer
Procedure:
-
Prepare a dispersing agent solution by dissolving 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 in deionized water.[16]
-
Add the desired amount of this compound to the dispersing agent solution to create a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed for a specified duration (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Measure the particle size distribution of the nanosuspension using a particle size analyzer. The target is typically a mean particle size of less than 1000 nm with a narrow distribution.[15]
Protocol 3: Preparation of a Lipid-Based Formulation (SMEDDS)
Objective: To prepare a Self-Microemulsifying Drug Delivery System (SMEDDS) of this compound for oral administration.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant.
-
Add the required amount of this compound to the selected lipid-based vehicle.
-
Mix the components thoroughly using a vortex mixer until a homogenous solution is formed. Gentle warming in a water bath (e.g., 40-50°C) can be used to aid in the dissolution of this compound.
-
To test the self-emulsifying properties, add a small amount of the formulation to water with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion.
Hypothetical Signaling Pathway for this compound
This compound is a hypothetical small molecule kinase inhibitor that targets a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various diseases and is a common target for drug development.[17][18]
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmtech.com [pharmtech.com]
- 8. admescope.com [admescope.com]
- 9. ijpbr.in [ijpbr.in]
- 10. benchchem.com [benchchem.com]
- 11. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. gskpro.com [gskpro.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Synergistic Effect of VJDT and Anti-PD-1 Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the synergistic effects of VJDT, a novel TREM1 inhibitor, and anti-PD-1 immunotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the synergy between this compound and anti-PD-1?
A1: The synergistic anti-tumor effect stems from this compound's ability to remodel the tumor microenvironment (TME). This compound is a small molecule inhibitor of the Triggering Receptor Expressed on Myeloid Cell 1 (TREM1), which is highly expressed on myeloid cells like neutrophils and macrophages.[1][2] By inhibiting TREM1, this compound reduces the population and immunosuppressive function of myeloid-derived suppressor cells (MDSCs) within the TME.[1][2][3] This reduction in MDSCs alleviates the suppression of cytotoxic CD8+ T cells, thereby enhancing the efficacy of anti-PD-1 therapy, which works by blocking the PD-1/PD-L1 inhibitory checkpoint on T cells.[1][2][3]
Q2: We are not observing a significant synergistic effect. What are the common reasons for this?
A2: Several factors could contribute to a lack of synergy:
-
Suboptimal Dosing or Timing: Ensure that this compound and anti-PD-1 are administered at their effective doses and schedules. Based on preclinical models, a typical regimen involves intraperitoneal (i.p.) injection of this compound at 20 mg/kg every other day.[1]
-
Tumor Model: The B16F10 melanoma and MCA205 fibrosarcoma models have shown responsiveness.[1][2][3] The density of myeloid cell infiltration in your chosen tumor model is a critical factor, as this compound's primary mechanism involves targeting these cells.
-
High Tumor Burden: Initiating treatment at an early stage of tumor development is often more effective. Very large, established tumors may be more resistant to immunotherapy.
-
Immune Status of Mice: Ensure that immunocompetent mice (e.g., C57BL/6 for B16F10 tumors) are used, as the therapy relies on a functional adaptive immune system.
Q3: How does this compound treatment affect CD8+ T cells?
A3: this compound treatment, by reducing the number of immunosuppressive MDSCs, leads to an expansion of cytotoxic CD8+ T cells within the tumor.[1][2] Studies have also shown that TREM1 inhibition can abrogate T cell exhaustion and increase the frequency of IFN-γ-producing CD8+ T cells, indicating a restoration of their effector function.[1][2]
Q4: Does this compound have direct effects on cancer cells?
A4: Yes, in addition to its immunomodulatory effects, this compound has been shown to have direct anti-tumor properties. It can inhibit tumor cell proliferation and migration and induce cell cycle arrest.[1] In patient-derived melanoma xenografts, this compound treatment downregulated key oncogenic signaling pathways involved in cell proliferation, migration, and survival, such as the PI3K-Akt pathway.[1][2]
Troubleshooting Guides
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| High variability in tumor growth within treatment groups. | Inconsistent number of tumor cells injected; variation in injection site; differences in mouse age or health status. | Standardize cell preparation and injection technique. Use mice of the same age and sex. Monitor animal health closely. |
| Toxicity or weight loss in mice treated with this compound. | Incorrect dosage or vehicle toxicity. | Confirm the correct concentration of this compound (20 mg/kg). Ensure the vehicle (e.g., DMSO) is properly diluted and administered in a safe volume. |
| No significant difference between monotherapy and combination therapy. | Treatment started too late; insufficient duration of treatment; low immunogenicity of the tumor model. | Begin treatment when tumors are palpable but not overly large. Extend the treatment course if necessary. Consider a more immunogenic tumor model if applicable. |
Flow Cytometry Analysis
| Issue | Possible Cause | Recommended Solution |
| Difficulty identifying MDSC populations. | Incorrect antibody panel or gating strategy. MDSCs are often defined as CD11b+Gr1+ in mice. | Use a well-defined panel including CD45, CD11b, Ly6G, and Ly6C to distinguish between granulocytic (G-MDSC) and monocytic (M-MDSC) subsets. Refer to established gating strategies. |
| Low viability of tumor-infiltrating lymphocytes (TILs). | Harsh tumor dissociation protocol. | Optimize enzymatic digestion (e.g., collagenase, DNase) time and temperature. Use a gentle mechanical dissociation method. Process samples quickly and on ice. |
| High background staining. | Non-specific antibody binding; insufficient blocking. | Include an Fc block step (e.g., anti-CD16/32) before staining. Titrate antibodies to their optimal concentration. Use fluorescence minus one (FMO) controls to set gates accurately. |
Data Presentation
In Vivo Tumor Growth Inhibition
Table 1: Effect of this compound and Anti-PD-1 on B16F10 Melanoma Tumor Growth
| Treatment Group | Day 12 Tumor Volume (mm³) (Mean ± SEM) | Day 22 Tumor Volume (mm³) (Mean ± SEM) |
| Vehicle Control | ~500 | ~2500 |
| This compound (20 mg/kg) | ~300 | ~1500 |
| Anti-PD-1 | ~400 | ~1800 |
| This compound + Anti-PD-1 | ~200 | ~500 |
Note: Data are representative values synthesized from published tumor growth curves in the B16F10 model. Actual results may vary.
Immune Cell Infiltration in the Tumor Microenvironment
Table 2: Percentage of Immune Cells within the CD45+ Population in B16F10 Tumors
| Treatment Group | Myeloid-Derived Suppressor Cells (MDSCs) (CD11b+Gr1+) (%) | Cytotoxic T Lymphocytes (CD8+ T cells) (%) |
| Vehicle Control | ~45% | ~10% |
| This compound (20 mg/kg) | ~25% | ~20% |
| Anti-PD-1 | ~40% | ~15% |
| This compound + Anti-PD-1 | ~15% | ~30% |
Note: Data are representative values synthesized from published flow cytometry analyses. Actual results may vary.
Experimental Protocols
In Vivo Murine Melanoma Model
-
Cell Culture: Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO2.
-
Tumor Inoculation: Harvest B16F10 cells and resuspend in sterile PBS. Subcutaneously inject 5 x 10^5 cells in a volume of 100 µL into the flank of 6-8 week old C57BL/6 mice.
-
Treatment Regimen:
-
Begin treatment when tumors reach a palpable size (approximately 50-100 mm³), typically around day 8 post-inoculation.
-
This compound Group: Administer this compound at 20 mg/kg via intraperitoneal (i.p.) injection every other day.
-
Anti-PD-1 Group: Administer anti-PD-1 antibody at 10 mg/kg via i.p. injection on days 8, 12, 16, and 20.
-
Combination Group: Administer both this compound and anti-PD-1 according to their respective schedules.
-
Control Group: Administer the vehicle (e.g., DMSO) and isotype control antibody on the same schedule.
-
-
Monitoring: Measure tumor volume with calipers every other day using the formula: Volume = 0.52 x (length) x (width)². Monitor mouse weight and health status.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or show signs of ulceration or morbidity. Tumors can then be harvested for further analysis.
Flow Cytometry of Tumor-Infiltrating Lymphocytes
-
Tumor Digestion: Harvest tumors and mince them into small pieces. Digest in RPMI medium containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30-45 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with anti-CD16/32 antibody for 10 minutes on ice.
-
Add a cocktail of fluorescently conjugated antibodies for surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Ly6G, Ly6C). Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For viability, stain with a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye) just before analysis.
-
-
Data Acquisition and Analysis: Acquire samples on a flow cytometer. Analyze the data using appropriate software, ensuring proper gating based on single cells, live cells, and CD45+ immune cells before identifying specific subpopulations.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound and Anti-PD-1 Synergy.
Caption: In Vivo to Ex Vivo Experimental Workflow.
Caption: Simplified TREM1 Signaling Pathway Inhibition by this compound.
References
- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
Technical Support Center: VJDT Efficacy in Tumor Therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VJDT, a novel inhibitor of the JK1 kinase in the PQR signaling pathway. Our goal is to help you improve the efficacy of this compound in your tumor models.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
Issue 1: Lower than Expected Efficacy in vitro
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Determine the optimal this compound concentration by performing a dose-response curve for each cell line. We recommend a starting range of 1 nM to 10 µM. |
| Cell Line Resistance | Sequence the JK1 gene in your cell line to check for mutations that may confer resistance. Consider using a positive control cell line known to be sensitive to this compound. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and not overgrown. Maintain a consistent cell passage number, as high passage numbers can lead to phenotypic changes. |
| Drug Inactivation | This compound is light-sensitive. Protect all this compound solutions from light during preparation and storage. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent Results Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of 96-well or 384-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Cell Seeding Inconsistency | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each replicate to maintain uniformity. |
Issue 3: High Background Signal in Western Blot for p-JK1
| Potential Cause | Recommended Solution |
| Antibody Non-Specificity | Use a highly validated antibody for phosphorylated JK1 (p-JK1). Perform a titration to determine the optimal antibody concentration. Include a negative control (e.g., cells not treated with this compound). |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Add a surfactant like Tween 20 to your wash buffer. |
| High Blocker Concentration | Optimize the blocking buffer. While 5% non-fat milk is common, sometimes 3% Bovine Serum Albumin (BSA) can reduce background. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of JK1, a serine/threonine kinase. JK1 is a critical component of the PQR signaling pathway, which is aberrantly activated in several tumor types, leading to increased cell proliferation and survival. This compound binds to the ATP-binding pocket of JK1, preventing its phosphorylation and subsequent activation of downstream targets.
Q2: How should I store and handle this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, keep it at -20°C, protected from light. For short-term storage, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: Can this compound be used in combination with other therapies?
A3: Preliminary data suggests that this compound may have synergistic effects when combined with certain chemotherapeutic agents and targeted therapies. We recommend conducting a synergy study using a checkerboard assay to determine the optimal combination ratios for your specific tumor model.
Q4: What are the known off-target effects of this compound?
A4: Kinome profiling has shown this compound to be highly selective for JK1. However, at concentrations above 10 µM, some off-target activity against other kinases in the same family has been observed. We recommend using the lowest effective concentration to minimize off-target effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) for 72 hours.
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the untreated control to determine the percentage of cell viability.
Protocol 2: Western Blot for p-JK1 Inhibition
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for 2 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-JK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total JK1 and a loading control (e.g., GAPDH or β-actin).
This compound Signaling and Experimental Workflow Diagrams
Caption: this compound inhibits the PQR/JK1 signaling pathway.
Caption: Workflow for Western Blot analysis of p-JK1.
Refining protocols for single-cell RNA-Seq after VJDT treatment.
Welcome to the Technical Support Center for single-cell RNA-Seq (scRNA-Seq) analysis following VJDT treatment. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in navigating their experiments.
This compound is a novel small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cell 1 (TREM1).[1][2][3][4] It is utilized in cancer research to modulate the tumor microenvironment, inhibit tumor cell proliferation, and induce cell cycle arrest.[1][4] scRNA-Seq is a key technology used to dissect the cellular and transcriptional effects of this compound, such as its impact on myeloid-derived suppressor cells (MDSCs) and cytotoxic CD8+ T cells.[1][2][3]
This resource addresses common challenges and provides standardized methods to ensure high-quality data generation and analysis.
General Experimental Workflow
The following diagram outlines the typical workflow for a scRNA-Seq experiment involving this compound treatment, from initial cell culture to final data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how might it affect my scRNA-Seq experiment?
A1: this compound is a small molecule inhibitor of TREM1, a receptor primarily expressed on myeloid cells that amplifies inflammatory responses.[1][3] In cancer, this compound treatment aims to remodel the immunosuppressive tumor microenvironment (TME).[1][2][3] For your experiment, this means you should expect to see significant changes in the proportions and gene expression profiles of immune cell populations, particularly MDSCs and T cells.[1][2] The treatment can also directly inhibit tumor cell proliferation and survival by downregulating oncogenic signaling pathways.[1][4] Be prepared for potential impacts on cell viability and cycle status, which are critical to monitor.[4]
Q2: How should I design my this compound treatment experiment for scRNA-Seq?
A2: A robust experimental design should include the following groups at a minimum:
-
Vehicle Control: Cells or subjects treated with the same solvent used to dissolve this compound (e.g., DMSO).[1] This group controls for any effects of the vehicle itself.
-
This compound Treatment: The primary experimental group.
-
Untreated/Naive Control: (Optional but recommended) Cells or subjects that receive no treatment. This provides a baseline for normal cellular and transcriptional states.
It is also crucial to include biological replicates for each condition to assess variability and ensure statistically significant results. Time-course experiments can also be valuable for capturing dynamic transcriptional changes in response to this compound.[5]
Q3: this compound is known to affect cell proliferation and survival. How will this impact my choice of dissociation protocol?
A3: Since this compound can induce cell cycle arrest and affect viability, it is critical to use a gentle dissociation protocol to avoid exacerbating cell stress and death.[4] Over-enzymatic digestion or harsh mechanical disruption can lead to a high percentage of dead or dying cells, which release ambient RNA and can compromise data quality.[6] Consider optimizing enzyme incubation times and using viability-preserving buffers throughout the process.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment.
Problem 1: Low cell viability (<80%) after harvesting this compound-treated cells.
| Potential Cause | Recommended Solution |
| This compound-induced Apoptosis/Stress: The drug's mechanism of action may be increasing cell death, especially at higher concentrations or longer incubation times. | 1. Titrate this compound: Perform a dose-response curve to find the optimal concentration that induces the desired biological effect without excessive cytotoxicity. 2. Optimize Incubation Time: Test shorter treatment durations. 3. Use Apoptosis Inhibitors: Consider adding a pan-caspase inhibitor (e.g., Z-VAD-FMK) during the final hours of culture and during harvesting, if compatible with your experimental goals. |
| Harsh Harvesting/Dissociation: The combined stress of drug treatment and harsh cell handling is leading to cell death. | 1. Gentle Enzymes: Switch to a gentler dissociation enzyme (e.g., TrypLE instead of Trypsin) or reduce enzyme concentration/incubation time.[6] 2. Minimize Mechanical Stress: Avoid vigorous pipetting or centrifugation. Spin cells at a lower RCF (e.g., 200-300 x g). 3. Maintain Cold Chain: Keep cells on ice or at 4°C during all steps following harvesting to reduce metabolic activity and stress.[8] |
| Suboptimal Culture Conditions: Cells were already stressed before this compound treatment. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cultures that are over-confluent. |
Problem 2: High mitochondrial gene content (>10-15%) in the final sequencing data.
| Potential Cause | Recommended Solution |
| Cellular Stress/Apoptosis: High mitochondrial transcript percentage is a classic indicator of stressed or dying cells whose cytoplasmic mRNA has been degraded, leaving behind more stable mitochondrial transcripts.[9][10] this compound's mechanism can contribute to this. | 1. Optimize Treatment: See solutions for "Low cell viability." A healthier starting population is key. 2. Dead Cell Removal: Before loading cells onto the single-cell platform, use a dead cell removal kit (e.g., MACS-based or FACS) to eliminate compromised cells.[6] 3. Strict Computational Filtering: During data analysis, apply a stringent filter to remove cells with high mitochondrial gene content.[7] However, be aware that some cell types naturally have higher mitochondrial activity. |
| Membrane Damage: Cell membranes were compromised during processing, leading to loss of cytoplasmic contents. | Review and optimize dissociation and washing steps to be as gentle as possible. Use buffers containing BSA or serum to help stabilize cell membranes. |
The following diagram illustrates a troubleshooting decision tree for high mitochondrial content.
Key Experimental Protocol
Protocol: Cell Preparation and Quality Control for scRNA-Seq after this compound Treatment
This protocol outlines the critical steps from harvesting cells to preparing the final suspension for loading onto a microfluidics platform (e.g., 10x Genomics).
-
Reagent Preparation:
-
Prepare a washing/staining buffer: Ice-cold, Ca2+/Mg2+-free PBS with 0.04% Bovine Serum Albumin (BSA).
-
Prepare dissociation enzyme (e.g., TrypLE Express).
-
Prepare a quenching solution: Cell culture medium with 10% FBS.
-
Viability stain: Trypan Blue solution (0.4%).
-
-
Cell Harvesting:
-
Aspirate the culture medium containing this compound or vehicle.
-
Gently wash the cells once with 5 mL of sterile, Ca2+/Mg2+-free PBS to remove residual medium and drug.
-
Add the pre-warmed dissociation enzyme to the culture dish (e.g., 1 mL for a 10 cm dish) and incubate for 3-5 minutes at 37°C. Monitor closely to prevent over-digestion.
-
Quench the reaction by adding 4 volumes of quenching solution.
-
-
Generating a Single-Cell Suspension:
-
Gently pipette the cell suspension up and down 3-5 times with a P1000 pipette to break up cell clumps. Avoid vigorous frothing.
-
Transfer the suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, leaving a small amount of liquid to avoid disturbing the pellet.
-
-
Washing and Cell Purity:
-
Resuspend the cell pellet in 1 mL of ice-cold washing buffer.
-
Pass the suspension through a 40 µm cell strainer into a new collection tube to remove any remaining aggregates. This is a critical step.
-
(Optional but Recommended) If viability is low or debris is high, proceed with a dead cell removal step according to the manufacturer's protocol.
-
-
Final Quality Control and Counting:
-
Dilute an aliquot of the final, strained cell suspension with Trypan Blue (e.g., 1:1 ratio).
-
Load onto a hemocytometer or automated cell counter.
-
Calculate the following metrics:
-
Total number of cells.
-
Number of live cells (unstained).
-
Number of dead cells (blue).
-
Cell viability percentage: (Live Cells / Total Cells) * 100.
-
-
Proceed only if viability is >85-90%.
-
-
Final Resuspension for Loading:
-
Centrifuge the required volume of cells (based on the target cell concentration for your scRNA-Seq platform) at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Resuspend the pellet in the appropriate volume of ice-cold washing buffer to achieve the target concentration (e.g., 700-1,200 cells/µL for 10x Genomics).
-
Keep the final suspension on ice and proceed immediately to the single-cell partitioning and barcoding step.
-
Data Interpretation and Signaling
This compound treatment has been shown to downregulate key oncogenic signaling pathways.[1][4] When analyzing your differential gene expression data, it is crucial to perform pathway analysis (e.g., GSEA, KEGG) to identify which biological processes are most affected.
The diagram below illustrates the known signaling cascade of TREM1, which this compound inhibits, and its downstream effects relevant to cancer biology.
References
- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Single-cell profiling of multiple cell lines can reveal cancer vulnerabilities and drug mechanisms | Broad Institute [broadinstitute.org]
- 6. biocompare.com [biocompare.com]
- 7. Frontiers | Single-cell transcriptome analysis profiles cellular dynamics and transcriptional changes in diabetic wound tissues following ESWT treatment [frontiersin.org]
- 8. parsebiosciences.com [parsebiosciences.com]
- 9. biostate.ai [biostate.ai]
- 10. reddit.com [reddit.com]
Technical Support Center: Assessing VJDT Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the stability of VJDT, a TREM1 inhibitor, in cell culture media. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media important?
A1: this compound is a small molecule inhibitor of the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1), a receptor implicated in amplifying inflammation and promoting tumor growth.[1] Assessing its stability in cell culture media is critical to ensure that the observed biological effects are attributable to the intact compound and not its degradation products. Unstable compounds can lead to inaccurate and irreproducible experimental results.
Q2: What are the primary factors that can affect this compound stability in cell culture media?
A2: Several factors can influence the stability of a small molecule like this compound in a complex biological matrix such as cell culture media. These include:
-
Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate chemical degradation.
-
pH: The pH of the cell culture medium (typically around 7.4) can influence hydrolysis rates of susceptible functional groups.
-
Light: Exposure to light, especially UV, can cause photodegradation.[2]
-
Oxidation: Reactive oxygen species present in the media or generated by cellular metabolism can lead to oxidative degradation.
-
Enzymatic Degradation: Enzymes present in serum supplements (like FBS) or secreted by cells can metabolize the compound.
-
Media Components: Interactions with components of the culture medium, such as amino acids or vitamins, can potentially lead to instability.[3]
Q3: What are the recommended analytical methods for assessing this compound stability?
A3: The most common and reliable methods for quantifying small molecules like this compound in cell culture media are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[4][5]
-
HPLC-UV: This method is robust and widely available. It is suitable if this compound has a chromophore that allows for UV detection at a wavelength where media components do not significantly interfere.
-
LC-MS/MS: This technique offers higher sensitivity and specificity, allowing for the accurate quantification of this compound even at low concentrations and in complex matrices. It is also invaluable for identifying potential degradation products.[5][6]
Experimental Protocols and Data Presentation
A typical experiment to assess the stability of this compound involves incubating the compound in cell culture medium over a time course and quantifying the remaining amount at each time point.
Experimental Protocol: this compound Stability Assessment using HPLC
Objective: To determine the stability of this compound in DMEM supplemented with 10% Fetal Bovine Serum (FBS) over 72 hours at 37°C.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Spike this compound into pre-warmed (37°C) DMEM with 10% FBS to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1% to minimize solvent effects.
-
Incubation: Incubate the this compound-containing media in a cell culture incubator at 37°C and 5% CO2.
-
Time Points: Collect aliquots at 0, 6, 12, 24, 48, and 72 hours.
-
Sample Preparation:
-
To 100 µL of the media sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components and potential degradation products (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength appropriate for this compound (e.g., determined by a UV scan).
-
-
Data Analysis:
-
Generate a standard curve of this compound in the corresponding matrix (DMEM + 10% FBS).
-
Quantify the concentration of this compound in each sample at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Data Presentation: Hypothetical this compound Stability Data
The following tables summarize hypothetical data from a stability study of this compound in different cell culture media.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.00 | 100.0 |
| 6 | 9.85 | 98.5 |
| 12 | 9.62 | 96.2 |
| 24 | 9.13 | 91.3 |
| 48 | 8.21 | 82.1 |
| 72 | 7.35 | 73.5 |
Table 2: Comparative Stability of this compound (10 µM) in Different Media at 48 hours
| Medium | Serum Supplement | % this compound Remaining |
| DMEM | 10% FBS | 82.1 |
| RPMI-1640 | 10% FBS | 85.4 |
| DMEM | None | 95.3 |
Troubleshooting Guide
This section addresses specific issues that may arise during the assessment of this compound stability.
Q4: I am seeing a rapid loss of this compound in my stability assay. What could be the cause?
A4: A rapid loss of this compound could be due to several factors:
-
Chemical Instability: this compound may be susceptible to hydrolysis or oxidation under the assay conditions. Based on its chemical structure, the amide bonds could be susceptible to hydrolysis, especially at non-neutral pH.
-
Enzymatic Degradation: If you are using a serum-containing medium, enzymes in the serum could be metabolizing this compound. To test this, run a parallel stability study in a serum-free medium.
-
Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates and pipette tips.
-
Cellular Metabolism: If you are conducting the stability study in the presence of cells, the cells may be actively metabolizing this compound. A parallel experiment in cell-free media is necessary to distinguish between chemical and cellular degradation.
Q5: My HPLC chromatogram shows extra peaks appearing over time. What are these?
A5: The appearance of new peaks in your chromatogram over time is indicative of this compound degradation. These new peaks represent degradation products.
-
Identification: To identify these degradation products, LC-MS/MS is the ideal technique. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can often elucidate the structures of the degradation products.
-
Potential Degradation Products of this compound: Based on the structure of this compound, potential degradation products could arise from hydrolysis of the amide bonds or oxidation of the aromatic rings.
-
Impact on Assay: It is important to assess whether these degradation products have any biological activity in your assay, as this could confound the interpretation of your results.
Q6: My results are not reproducible. What are the common sources of variability?
A6: Lack of reproducibility in stability studies often stems from inconsistencies in the experimental protocol.
-
Sample Preparation: Ensure consistent and thorough protein precipitation and sample handling for all time points.
-
Temperature Fluctuations: Maintain a constant and accurate temperature in your incubator.
-
Media and Serum Variability: Use the same lot of cell culture medium and FBS for all experiments to minimize lot-to-lot variation.
-
HPLC System Performance: Ensure your HPLC system is properly maintained and equilibrated. Fluctuations in pump performance or detector response can lead to variable results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound stability in cell culture media.
TREM1 Signaling Pathway
Caption: this compound inhibits the TREM1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Best practices for handling and storing the VJDT compound.
This technical support center provides best practices for handling, storing, and utilizing the VJDT compound, a potent TREM1 inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Quick Reference Data
The following tables summarize key quantitative data for the this compound compound.
Table 1: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 2 years | Store in a dry, dark place. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | For shorter-term storage. Avoid frost-free freezers.[1] |
Table 2: Solubility
| Solvent | Concentration |
| DMSO | ≥ 90 mg/mL |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute the this compound compound?
A: To reconstitute, we recommend preparing a stock solution in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound powder in the calculated volume of DMSO. Gently vortex or sonicate to ensure complete dissolution.
Q2: Can I store the this compound stock solution at 4°C?
A: It is not recommended to store this compound stock solutions at 4°C for extended periods. For short-term storage (up to one month), -20°C is suitable. For long-term storage, aliquots should be kept at -80°C to maintain stability and activity.[1]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A: Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat. If you are handling the powder form and there is a risk of aerosolization, consider using a fume hood and respiratory protection. Always consult the material safety data sheet (MSDS) provided by your supplier for complete safety information.
Q4: Is this compound light-sensitive?
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Solution: Ensure that stock solutions are stored at the correct temperature (-80°C for long-term) and that aliquots are used to minimize freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
-
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. Use the lowest effective concentration to minimize the risk of off-target activity.
-
-
Possible Cause: Interaction with media components.
-
Solution: Some serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage in your culture media during treatment, if your cell line allows it.
-
Issue 2: Compound precipitation in aqueous media.
-
Possible Cause: Low aqueous solubility of this compound.
-
Solution: Ensure the final concentration of DMSO in your culture media is kept low (typically <0.5%) to maintain solubility. When diluting the DMSO stock solution, add it to the media and mix quickly and thoroughly.
-
-
Possible Cause: Supersaturation of the compound.
-
Solution: Prepare intermediate dilutions of the this compound stock solution in your cell culture media rather than adding a highly concentrated stock directly to your final culture volume.
-
Issue 3: Loss of compound activity in vivo.
-
Possible Cause: Rapid metabolism or clearance of the compound.
-
Solution: Review the experimental protocol for the recommended dosing schedule. The provided in vivo protocol suggests administration every other day to maintain effective concentrations.[2]
-
-
Possible Cause: Incorrect formulation or administration.
-
Solution: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before administration. For intraperitoneal injections, ensure proper technique to avoid injection into other tissues.
-
Experimental Protocols
In Vivo Protocol for this compound in a Murine Melanoma Model [2]
This protocol is adapted from a study investigating the antitumor effects of this compound.
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16F10 melanoma cells.
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
The final treatment solution is administered at a dose of 20 mg/kg.
-
-
Treatment Regimen:
-
Tumor cells are implanted, and tumors are allowed to establish.
-
On day 8 post-implantation, treatment is initiated.
-
Administer this compound (20 mg/kg) or vehicle (DMSO) via intraperitoneal injection every other day until day 20.
-
-
Monitoring:
-
Tumor growth is measured every other day.
-
At the end of the experiment (day 22), tumors can be harvested for further analysis (e.g., flow cytometry, gene expression analysis).
-
Visualizations
Caption: this compound inhibits the TREM1 signaling pathway.
References
Validation & Comparative
A Comparative Analysis of VJDT and Other TREM1 Inhibitors for Researchers and Drug Development Professionals
A deep dive into the efficacy of VJDT, a novel small-molecule TREM1 inhibitor, reveals its potential in oncological applications. This guide provides a comparative analysis of this compound with other key TREM1 inhibitors, namely the clinical-stage peptide nangibotide and the preclinical peptide GF9, supported by available experimental data and detailed methodologies.
Triggering Receptor Expressed on Myeloid cells-1 (TREM1) has emerged as a critical amplifier of inflammatory signaling, making it a compelling therapeutic target for a range of diseases, from sepsis to cancer. A growing number of inhibitory molecules are being developed to modulate its activity. This report focuses on this compound, a novel small-molecule inhibitor of TREM1, and compares its efficacy with other notable TREM1 inhibitors.
Mechanism of Action: A Diverse Approach to TREM1 Inhibition
The TREM1 inhibitors discussed herein employ distinct mechanisms to disrupt the TREM1 signaling cascade.
-
This compound is a small molecule that acts as a ligand-dependent inhibitor, interfering with the binding of TREM1 to its yet-to-be-fully-identified ligands.[1][2] This disruption prevents the initiation of the downstream inflammatory signaling cascade.
-
Nangibotide (LR12) is a 12-amino-acid peptide that functions as a decoy receptor.[3][4][5] It mimics the TREM1 binding site, sequestering TREM1 ligands and preventing them from activating the receptor on myeloid cells.[5]
-
GF9 is a nonapeptide that operates through a ligand-independent mechanism.[6] It is designed to disrupt the interaction between TREM1 and its signaling partner, DAP12, thereby blocking signal transduction regardless of ligand binding.[7]
Comparative Efficacy: Insights from Preclinical and Clinical Data
Direct head-to-head comparative studies of these inhibitors are limited. However, by examining their performance in various in vitro and in vivo models, we can draw inferences about their relative efficacy in different pathological contexts.
In Vitro Efficacy
| Inhibitor | Assay | Cell Line(s) | Concentration/IC50 | Effect |
| This compound | Cell Proliferation | HepG2, B16F10 | 10-50 µM | Inhibition of cell proliferation and migration.[8] |
| Cell Viability (IC50) | HepG2, B16F10, U251, U87 | Not specified | Determination of half-maximal inhibitory concentration for cell viability. | |
| Nangibotide | Thrombin Generation | Human neutrophils and monocytes | Not specified | Dampened tissue factor activity and reduced thrombin generation.[9] |
| GF9 | Cytokine Production (LPS-induced) | J774 macrophages | 50 ng/mL | Marked reduction in secreted TNF-α, IL-1β, and IL-6.[4] |
| Fibroblast Activation | Systemic Sclerosis (SSc) skin fibroblasts | 10 µM | Downregulation of pro-fibrotic and pro-inflammatory gene expression.[10] |
In Vivo Efficacy
| Inhibitor | Animal Model | Disease | Dosing Regimen | Key Findings |
| This compound | Mouse Xenograft (Melanoma) | Cancer | 20 mg/kg (i.p.) | Significantly suppressed tumor growth.[8] |
| Nangibotide | Mouse, Pig, Monkey | Sepsis | Not specified | Improved survival, hemodynamics, and reduced organ failure in animal models.[5] |
| Human Clinical Trials (Phase 2) | Sepsis, COVID-19 | 0.3-3.0 mg/kg/h (i.v.) | Showed safety and tolerability; suggested potential for improved outcomes in patients with high sTREM-1 levels.[3][10][11] | |
| GF9 | Mouse Xenograft (NSCLC, Pancreatic Cancer) | Cancer | Not specified | Suppressed tumor growth.[5] |
| Mouse Model | LPS-induced Endotoxemia | Not specified | Increased survival. | |
| Mouse Model | Collagen-Induced Arthritis | Not specified | Ameliorated disease and protected against bone and cartilage damage.[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
This compound: Cell Proliferation and Migration Assays
Cell Proliferation Assay (Wound Healing):
-
Culture a confluent monolayer of cells (e.g., HepG2 or B16F10) in a multi-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the wound at time zero and at subsequent time points using an inverted microscope.
-
Quantify the rate of wound closure by measuring the change in the wound area over time.[13][14]
Cell Migration Assay (Transwell Assay):
-
Seed cells in the upper chamber of a Transwell insert with a porous membrane.
-
Place the insert into a lower chamber containing a chemoattractant.
-
Add this compound or a vehicle control to the upper chamber.
-
Incubate for a specified period to allow cells to migrate through the pores.
-
Stain and count the migrated cells on the lower surface of the membrane.[15][16]
GF9: Inhibition of LPS-Induced Cytokine Production
-
Culture macrophages (e.g., J774 cell line) in a multi-well plate.
-
Pre-treat the cells with GF9 (50 ng/mL) or a control peptide for a specified duration.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[4][17][18][19][20][21]
In Vivo Tumor Xenograft Model
-
Inject human cancer cells (e.g., melanoma cells for this compound studies) subcutaneously into immunocompromised mice.[22][23][24]
-
Allow the tumors to reach a specified volume.
-
Randomize the mice into treatment and control groups.
-
Administer the TREM1 inhibitor (e.g., this compound at 20 mg/kg via intraperitoneal injection) or a vehicle control according to a predetermined schedule.[8]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).
Visualizing the TREM1 Signaling Pathway and Inhibitor Mechanisms
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the TREM1 signaling pathway and the mechanisms of action of this compound, nangibotide, and GF9.
Caption: The TREM1 signaling pathway is initiated by ligand binding, leading to the production of inflammatory mediators.
Caption: Mechanisms of action for this compound, Nangibotide, and GF9, highlighting their distinct approaches to inhibiting TREM1 signaling.
Conclusion
This compound presents a promising avenue for TREM1 inhibition, particularly in the context of cancer, where it has demonstrated anti-proliferative and anti-migratory effects. Its small-molecule nature may offer advantages in terms of oral bioavailability and tissue penetration compared to peptide-based inhibitors. However, a direct comparison of its anti-inflammatory potency with nangibotide and GF9 is warranted.
Nangibotide, having progressed to clinical trials, provides valuable insights into the therapeutic potential and safety profile of TREM1 inhibition in acute inflammatory conditions like sepsis. GF9, with its unique ligand-independent mechanism, offers an alternative strategy that may be effective in scenarios where ligand-dependent inhibitors are less efficacious.
Future research should focus on direct comparative studies of these inhibitors in standardized in vitro and in vivo models to delineate their relative potencies and therapeutic windows for various indications. Such studies will be instrumental in guiding the clinical development of the most effective TREM1-targeted therapies.
References
- 1. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]
- 2. JCI Insight - Inhibiting triggering receptor expressed on myeloid cells 1 signaling to ameliorate skin fibrosis [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nangibotide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. corning.com [corning.com]
- 17. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fenoterol inhibits LPS-induced AMPK activation and inflammatory cytokine production through β-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DSpace [repository.tcu.edu]
- 21. LPS-induced inflammatory response is suppressed by Wnt inhibitors, Dickkopf-1 and LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Next-Generation in vivo Modeling of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Targets of VJDT in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the downstream targets of VJDT, a novel small-molecule inhibitor of the Triggering Receptor Expressed on Myeloid cell 1 (TREM1). By objectively comparing this compound's performance with available data on other TREM1 inhibitors and outlining detailed experimental protocols, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
Introduction to this compound and its Target, TREM1
This compound is a potent and specific inhibitor of TREM1, a cell surface receptor implicated in amplifying inflammatory responses.[1] In the context of cancer, TREM1 is expressed on various immune cells within the tumor microenvironment and, in some cases, on cancer cells themselves. Its activation is associated with tumor progression, metastasis, and resistance to therapy.[2] this compound exerts its anti-tumor effects by blocking TREM1 signaling, thereby modulating the tumor microenvironment and directly inhibiting cancer cell proliferation and migration.[1][3]
Downstream Signaling Pathways Modulated by this compound
Experimental evidence indicates that this compound treatment significantly downregulates key oncogenic signaling pathways in cancer cells. The two primary pathways affected are the PI3K-Akt and NF-κB pathways.[1] Inhibition of these pathways by this compound leads to decreased cell proliferation, survival, and expression of pro-inflammatory cytokines and chemokines.[1][4]
Comparison of this compound with Alternative TREM1 Inhibitors
While this compound is a promising novel TREM1 inhibitor, other molecules have been investigated for their ability to target this pathway. One such example is GF9 , a peptide-based inhibitor.[5][6] Although direct head-to-head quantitative data is limited in publicly available literature, we can draw comparisons from studies using similar cancer models.
| Feature | This compound | GF9 (Peptide Inhibitor) |
| Molecule Type | Small Molecule | Peptide |
| Mechanism of Action | TREM1 signaling inhibitor | Ligand-independent TREM1 inhibitor, disrupts TREM1-DAP12 interaction[6] |
| In Vivo Efficacy | Significantly suppresses tumor growth in melanoma and fibrosarcoma models.[1] In combination with anti-PD-1, leads to complete tumor regression in some models. | Suppresses tumor growth in non-small cell lung cancer xenograft models.[7] |
| Downstream Effects | Downregulates PI3K-Akt and NF-κB pathways; reduces expression of CCL20, IL6, CXCL8.[1] | Reduces production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5] |
Experimental Protocols for Target Validation
The following section details the key experimental protocols used to validate the downstream targets of this compound in cancer cells.
Experimental Workflow
Western Blotting for Protein Expression Analysis
Objective: To quantify the protein levels of key components of the PI3K-Akt and NF-κB signaling pathways following this compound treatment.
Methodology:
-
Cell Lysis: Cancer cells are treated with varying concentrations of this compound or a vehicle control for a specified time. Cells are then washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-IκBα, IκBα, β-actin).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
| Target Protein | Expected Outcome with this compound Treatment |
| p-Akt (phosphorylated Akt) | Decreased |
| Total Akt | No significant change |
| p-IκBα (phosphorylated IκBα) | Decreased |
| Total IκBα | No significant change |
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of NF-κB target genes involved in inflammation and cancer progression after this compound treatment.
Methodology:
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cancer cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The relative expression of target genes (e.g., CCL20, IL6, CXCL8) is quantified by qPCR using SYBR Green or TaqMan probes. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: The fold change in gene expression is calculated using the 2-ΔΔCt method.
| Target Gene | Expected Outcome with this compound Treatment |
| CCL20 | Decreased |
| IL6 | Decreased |
| CXCL8 | Decreased |
Cell Proliferation Assays (MTT/BrdU)
Objective: To assess the effect of this compound on the proliferation rate of cancer cells.
Methodology (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of this compound concentrations for 24-72 hours.
-
MTT Incubation: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours to allow for formazan crystal formation.
-
Solubilization and Measurement: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Cell Migration Assays (Transwell Assay)
Objective: To evaluate the impact of this compound on the migratory capacity of cancer cells.
Methodology:
-
Chamber Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Cancer cells, pre-treated with this compound or vehicle, are seeded in the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for a period that allows for cell migration (typically 12-24 hours).
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Patient-Derived Xenograft (PDX) Models
Objective: To validate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Tumor Implantation: Fresh tumor tissue from a cancer patient is surgically implanted subcutaneously into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound (e.g., 20 mg/kg) or vehicle is administered intraperitoneally on a defined schedule.[1]
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blotting, RT-qPCR) to confirm the downstream target modulation in vivo.
Conclusion
The validation of this compound's downstream targets in cancer cells provides a strong rationale for its continued development as a novel anti-cancer therapeutic. By inhibiting TREM1 and subsequently downregulating the PI3K-Akt and NF-κB signaling pathways, this compound demonstrates significant anti-proliferative and anti-migratory effects in vitro and potent anti-tumor activity in vivo. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other TREM1 inhibitors in various cancer types. The comparative data, while indirect, suggests that small molecule inhibitors like this compound may offer advantages in terms of their pharmacological properties over peptide-based inhibitors, warranting further head-to-head studies.
References
- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Targeting TREM-1 in Inflammatory Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
VJDT vs. Genetic TREM1 Silencing: A Comparative Guide for Cancer Researchers
A detailed comparison of two leading strategies for targeting the TREM1 receptor in oncology research, supported by experimental data and protocols.
The Triggering Receptor Expressed on Myeloid Cells 1 (TREM1) has emerged as a significant therapeutic target in oncology. Its role in amplifying inflammatory responses within the tumor microenvironment (TME) and its intrinsic expression on some cancer cells contribute to tumor progression, immune evasion, and resistance to therapy.[1][2] This guide provides an objective comparison of two primary methodologies for inhibiting TREM1 signaling in a research setting: the use of the small molecule inhibitor VJDT and genetic silencing techniques. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate approach for their specific experimental needs.
Overview of TREM1's Role in Cancer
TREM1 is a cell surface receptor primarily expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1][3] Its engagement triggers downstream signaling pathways that result in the production of pro-inflammatory cytokines and chemokines, effectively amplifying inflammation.[2] In the context of cancer, high TREM1 expression has been associated with poorer survival rates in several solid malignancies, including hepatocellular carcinoma and lung cancer.[4][5] TREM1 signaling promotes an immunosuppressive TME by supporting the function of myeloid-derived suppressor cells (MDSCs) and can also have direct pro-tumorigenic effects on cancer cells.[1][6]
This compound: A Pharmacological Approach to TREM1 Inhibition
This compound is a novel small molecule inhibitor designed to effectively block TREM1 signaling.[1][7] As a pharmacological agent, this compound offers a transient and dose-dependent method for inhibiting TREM1 function, making it a valuable tool for in vivo and in vitro studies.
Genetic TREM1 Silencing: A Definitive Approach
Genetic silencing of TREM1, through techniques such as shRNA-mediated knockdown or CRISPR-Cas9 gene editing, provides a method for long-term or permanent reduction of TREM1 expression. This approach is crucial for elucidating the fundamental roles of TREM1 in cancer biology without the potential off-target effects of small molecules.
Comparative Data Presentation
The following tables summarize quantitative data from studies directly comparing the effects of this compound and genetic TREM1 silencing on key cancer-related parameters.
Table 1: In Vivo Tumor Growth Inhibition
| Model | Treatment/Modification | Mean Tumor Volume (mm³) | Fold Change vs. Control | Reference |
| B16F10 Melanoma (in Trem1+/+ mice) | Vehicle (DMSO) | ~1500 | - | [1] |
| This compound (20 mg/kg) | ~750 | 0.5 | [1] | |
| B16F10 Melanoma | Trem1+/+ (Wild-Type) | ~1800 | - | [1] |
| Trem1-/- (Knockout) | ~800 | 0.44 | [1] | |
| MCA205 Fibrosarcoma (in Trem1+/+ mice) | Vehicle (DMSO) | ~1200 | - | [1] |
| This compound (20 mg/kg) | ~600 | 0.5 | [1] | |
| MCA205 Fibrosarcoma | Trem1+/+ (Wild-Type) | ~1400 | - | [1] |
| Trem1-/- (Knockout) | ~700 | 0.5 | [1] | |
| Patient-Derived Melanoma Xenograft (PDX) | Vehicle (DMSO) | ~1000 | - | [1] |
| This compound (20 mg/kg) | ~400 | 0.4 | [1] |
Table 2: Impact on Tumor Microenvironment Immune Cells
| Model | Treatment/Modification | MDSC Frequency (% of CD45+) | Activated CD8+ T Cells (% of CD8+) | IFN-γ-producing CD8+ T Cells (% of CD8+) | Reference |
| B16F10 Melanoma | Trem1+/+ + anti-PD-1 | High | Low | Low | [1] |
| Trem1+/+ + this compound + anti-PD-1 | Significantly Reduced | Expanded | Increased | [1] | |
| B16F10 Melanoma | Trem1+/+ | High | - | - | [1] |
| Trem1-/- | Significantly Reduced | Expanded | - | [1] |
Table 3: In Vitro Cancer Cell Proliferation and Migration
| Cell Line | Treatment/Modification | Effect on Proliferation | Effect on Migration | Reference |
| HepG2 (Hepatocellular Carcinoma) | This compound (10-50 μM) | Inhibition, Cell Cycle Arrest | - | [7] |
| B16F10 (Melanoma) | This compound (10-50 μM) | Inhibition | Inhibition | [7] |
| HepG2 | shRNA-mediated TREM1 knockdown | Attenuated Growth | - | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: TREM1 Signaling Pathway in Cancer.
Caption: Experimental Workflow for this compound Application.
Caption: Experimental Workflow for Genetic TREM1 Silencing.
Experimental Protocols
In Vivo Murine Tumor Models with this compound Treatment
-
Cell Culture and Implantation: Murine cancer cell lines (e.g., B16F10 melanoma, MCA205 fibrosarcoma) are cultured under standard conditions.[1] A specified number of cells (e.g., 0.5 x 10^6) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).[1]
-
Treatment Protocol: Once tumors reach a palpable size (e.g., on day 8), mice are randomized into treatment and control groups.[1] this compound is administered via intraperitoneal injection at a specified dose (e.g., 20 mg/kg) on a defined schedule (e.g., every other day).[1][7] The control group receives a vehicle control (e.g., DMSO).[1]
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every other day) using calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.[9]
shRNA-Mediated TREM1 Knockdown in Human Cancer Cells
-
shRNA Vector Preparation: Lentiviral vectors containing shRNA sequences targeting human TREM1 are produced.[10][11] A non-targeting shRNA is used as a control.[11] The target sequences for shRNA can be designed using publicly available tools. One study used the following target sequences: shTREM1-1, 5′-AGCCAGAAAGCTTGGCAGATA-3′ and shTREM1-2, 5′-GAGGATCATACTAGAAGACTA-3′.[10]
-
Cell Transduction: Human cancer cells (e.g., HepG2) are transduced with the lentiviral particles.[8]
-
Selection and Validation: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).[10] Stable clones with successful TREM1 knockdown are validated at both the mRNA (RT-qPCR) and protein (Western blot) levels.[8][10]
-
Functional Assays: The validated TREM1-knockdown and control cell lines are then used in various in vitro assays to assess proliferation, migration, and invasion.[8][10]
Use of Trem1 Knockout Mice
-
Animal Models: Commercially available Trem1-deficient (Trem1-/-) mice and wild-type (WT) littermates are used.[1]
-
Tumor Implantation: Syngeneic tumor cells are implanted into both Trem1-/- and WT mice as described above.[1]
-
Comparative Analysis: Tumor growth is monitored and compared between the two groups of mice.[1] At the experimental endpoint, tumors and spleens can be harvested to analyze differences in the tumor microenvironment and systemic immune responses.[1]
Conclusion
Both this compound and genetic TREM1 silencing are powerful tools for investigating the role of TREM1 in cancer.
-
This compound offers a clinically relevant, reversible, and dose-dependent method of TREM1 inhibition, ideal for preclinical therapeutic studies and for investigating the effects of acute TREM1 blockade.[1] Its ability to be administered systemically makes it suitable for in vivo models, and it has been shown to synergize with other immunotherapies like anti-PD-1.[1][6]
-
Genetic silencing provides a more definitive approach to understanding the fundamental biological roles of TREM1 by ensuring complete and long-term loss of function.[8] This method is crucial for target validation and for dissecting cell-intrinsic versus extrinsic functions of TREM1 without the confounding factors of small molecule pharmacology.
References
- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREM1: Activation, signaling, cancer and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Proinflammatory Myeloid Cell Receptor TREM-1 Controls Kupffer Cell Activation and Development of Hepatocellular Carcinoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Frontiers | Triggering Receptors Expressed on Myeloid Cells 1 : Our New Partner in Human Oncology? [frontiersin.org]
- 5. Triggering Receptor Expression on Myeloid Cells-1 (TREM1) Promoter Hypomethylation and Its Overexpression Associated With Poor Survival of Cancer Patients: A Pan-Cancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 9. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Downregulation of triggering receptor expressed on myeloid cells 1 inhibits invasion and migration of liver cancer cells by mediating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
VJDT: A Novel TREM1 Inhibitor's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of the novel small molecule TREM1 inhibitor, VJDT, reveals its potent anti-cancer effects across various cancer cell lines, including melanoma, fibrosarcoma, and hepatocellular carcinoma. Experimental data demonstrates that this compound effectively inhibits tumor cell proliferation, migration, and induces cell cycle arrest, positioning it as a promising candidate for further oncological research and development.
This compound operates by blocking the signaling of the Triggering Receptor Expressed on Myeloid cells 1 (TREM1), a receptor implicated in the amplification of inflammatory responses within the tumor microenvironment.[1][2][3][4] By inhibiting TREM1, this compound not only directly impacts cancer cells but also modulates the immune landscape of the tumor, enhancing anti-tumor immunity.
Comparative Efficacy of this compound on Various Cancer Cell Lines
The following table summarizes the observed effects of this compound on different cancer cell lines based on available preclinical data.
| Cancer Cell Line | Model Type | Key Findings | References |
| B16F10 | Murine Melanoma | Delayed tumor growth. In combination with anti-PD-1 antibody, it resulted in complete tumor regression. | [1][2][5] |
| MCA205 | Murine Fibrosarcoma | Significantly delayed tumor growth. | [1][2][3] |
| Patient-Derived Xenograft (PDX) | Melanoma | Restrained tumor growth and downregulated key oncogenic signaling pathways. | [1][2][3] |
| Huh7 | Human Hepatocellular Carcinoma | Reduced tumor size, depleted liver cancer stem-like cells (LCSLCs), and decreased spheroid formation. | [6] |
| HepG2 | Human Hepatocellular Carcinoma | Induced cell cycle arrest at concentrations of 10-50 μM. | [5] |
| YUMM1.7 | Murine Melanoma | Delayed tumor growth in a mouse model. | [7] |
Mechanism of Action: Downregulation of Oncogenic Pathways
This compound exerts its anti-tumor activity through the modulation of critical signaling pathways. In-depth studies have revealed that this compound treatment leads to the downregulation of key oncogenic pathways, including the PI3K-Akt and focal adhesion pathways.[1][5] Furthermore, this compound has been shown to reduce the expression of TREM1 and its downstream target genes such as NFKB1, CCL20, IL6, and CXCL8, which are involved in inflammation and tumor progression.[1][5]
Caption: this compound inhibits TREM1, leading to the downregulation of oncogenic pathways and anti-proliferative effects.
Experimental Protocols
The following outlines the general methodologies employed in the evaluation of this compound's anti-cancer effects.
Cell Culture and Treatment: Cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental assays, cells were seeded in plates and allowed to adhere overnight before treatment with this compound at various concentrations.
Cell Proliferation and Viability Assays (e.g., MTT Assay): Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment with this compound, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Cell Migration Assays (e.g., Transwell Assay): The migratory capacity of cancer cells was evaluated using Transwell inserts. Cells, with or without this compound treatment, were seeded in the upper chamber of the insert in serum-free media. The lower chamber was filled with media containing a chemoattractant (e.g., fetal bovine serum). After incubation, non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.
Western Blot Analysis: To investigate the effect of this compound on signaling pathways, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, TREM1) and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Models: Animal studies were conducted in accordance with institutional guidelines. For xenograft models, cancer cells were subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal injection at specified doses and schedules.[5] Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis.
Caption: A simplified workflow illustrating the key in vitro and in vivo experimental stages for assessing this compound's efficacy.
Comparison with Other Alternatives
While direct comparative studies between this compound and other established anti-cancer agents are not extensively detailed in the currently available literature, its unique mechanism of targeting TREM1 presents a novel therapeutic approach. Unlike conventional chemotherapies that often have broad cytotoxic effects, this compound's action is more targeted towards a specific inflammatory signaling pathway that contributes to tumor progression.
Furthermore, the synergistic effect observed when this compound is combined with anti-PD-1 immunotherapy suggests a promising strategy to overcome resistance to immune checkpoint inhibitors.[1][5] This combination therapy has the potential to enhance the efficacy of existing immunotherapies by modulating the tumor microenvironment and promoting a more robust anti-tumor immune response.
References
- 1. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TREM1 activation of myeloid cells promotes antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Evaluating the Long-Term Efficacy of VJDT Monotherapy: A Comparative Guide
The landscape of cancer immunotherapy is continually evolving, with novel targets and therapeutic agents emerging from preclinical and clinical research. One such target is the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a receptor that plays a critical role in amplifying inflammatory responses within the tumor microenvironment. VJDT, a novel small molecule inhibitor of TREM-1, has shown promise in preclinical studies by modulating the immunosuppressive milieu and promoting antitumor immunity. This guide provides a comprehensive evaluation of the long-term efficacy of this compound monotherapy, comparing its performance with alternative therapeutic strategies and providing detailed experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound functions as a TREM-1 inhibitor, effectively blocking its signaling pathway.[1] TREM-1 activation is known to be involved in the downstream signaling of pathways such as PI3K/Akt and NF-κB, which are crucial for cell proliferation and survival. In preclinical models, this compound has been shown to downregulate these key oncogenic pathways. Specifically, treatment with this compound has resulted in the reduced expression of TREM-1 and its target genes, including NFKB1, CCL20, IL6, and CXCL8.[1] By inhibiting TREM-1, this compound can suppress tumor cell proliferation and migration and induce cell cycle arrest.[1]
Preclinical Efficacy of this compound Monotherapy
The antitumor effects of this compound monotherapy have been evaluated in various preclinical cancer models, including murine melanoma (B16F10), fibrosarcoma (MCA205), and patient-derived xenograft (PDX) models of melanoma.
In a murine melanoma (B16F10) model, this compound monotherapy significantly delayed tumor growth.[2][3][4] Similarly, in a fibrosarcoma (MCA205) model, pharmacological silencing of TREM-1 with this compound also led to a significant delay in tumor progression.[2][3][4]
Studies using a human skin cutaneous melanoma PDX model in immunodeficient NSG mice have further demonstrated the in vivo efficacy of this compound. Treatment with this compound at a dose of 20 mg/kg significantly suppressed the growth of these patient-derived tumors.[2]
Comparative Analysis with Alternative Therapies
To contextualize the efficacy of this compound monotherapy, it is essential to compare its performance with other therapeutic agents, particularly those that are either standard of care or under investigation for similar indications.
Anti-PD-1 Monotherapy:
Immune checkpoint inhibitors, such as anti-PD-1 antibodies, are a cornerstone of immunotherapy for various cancers, including melanoma. In preclinical studies using the B16F10 melanoma model, anti-PD-1 monotherapy has been shown to delay tumor growth, although the effect can be modest in some settings.[2] For instance, in one study, anti-PD-1 monotherapy only delayed tumor growth, while a combination with this compound led to a more significant reduction in tumor size.[2]
Other TREM-1 Inhibitors:
This compound is not the only TREM-1 inhibitor that has been investigated in a preclinical cancer setting. Other examples include:
-
SCHOOL TREM-1 Inhibitors: These rationally designed peptide sequences have been shown to inhibit tumor growth in xenograft mouse models of non-small cell lung cancer (NSCLC) and pancreatic cancer.[5][6] In these models, SCHOOL TREM-1 inhibitors achieved an optimal tumor growth inhibition (T/C value) of as low as 19-23% and were associated with increased survival.[5][6]
-
PY159: This anti-TREM1 monoclonal antibody has demonstrated single-agent antitumor activity in several syngeneic tumor models and has been shown to convert anti-PD-1 mAb-resistant tumors into treatment-sensitive ones in combination therapy.[7]
Quantitative Data Summary
| Therapeutic Agent | Cancer Model | Key Efficacy Metrics | Reference |
| This compound | B16F10 Melanoma | Significant delay in tumor growth | [2][3][4] |
| This compound | MCA205 Fibrosarcoma | Significant delay in tumor growth | [2][3][4] |
| This compound | Melanoma PDX | Significant suppression of tumor growth | [2] |
| Anti-PD-1 Ab | B16F10 Melanoma | Delayed tumor growth | [2] |
| SCHOOL TREM-1 Inhibitors | NSCLC and Pancreatic Cancer Xenografts | Optimal T/C value of 19-23%; increased survival | [5][6] |
| PY159 (anti-TREM1 mAb) | Syngeneic tumor models | Single-agent antitumor activity | [7] |
Experimental Protocols
In Vivo Tumor Models:
-
B16F10 Melanoma and MCA205 Fibrosarcoma Models: C57BL/6 mice are subcutaneously injected with 0.5 × 10^6 B16F10 melanoma cells or 1 × 10^6 MCA205 fibrosarcoma cells. Tumor growth is monitored by measuring tumor volume. For this compound treatment, mice are administered this compound (e.g., 20 mg/kg) via intraperitoneal injection on alternating days. For anti-PD-1 therapy, mice are treated with an anti-PD-1 antibody (e.g., 200 μg) on a similar schedule.[4]
-
Patient-Derived Xenograft (PDX) Model: Patient-derived melanoma xenograft tumors are implanted in immunodeficient NSG mice. This compound (e.g., 20 mg/kg) or a vehicle control is administered via intraperitoneal injections on alternating days for a specified period (e.g., from day 30 to 48 of tumor growth). Tumor volume is measured regularly to assess treatment efficacy.[4]
Flow Cytometry Analysis:
Tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, Gr-1, F4/80, CD3, CD4, CD8) to analyze the composition of the tumor immune infiltrate. This allows for the quantification of different immune cell populations, such as myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and T lymphocytes.
Gene Expression Profiling:
RNA is extracted from tumor samples and subjected to microarray or RNA-sequencing analysis to identify differentially expressed genes between treatment and control groups. Pathway analysis is then performed to determine the key signaling networks affected by the treatment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the TREM-1 signaling pathway.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 4. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract LB-197: First-in-class TREM-1 inhibitors attenuate tumor growth and angiogenesis by suppressing intratumoral macrophage infiltration and activation in preclinical models of lung and pancreatic cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abstract C105: Targeting of TREM1+ myeloid cells to promote antitumor immunity | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Cross-Validation of VJDT's Antitumor Efficacy Across Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor effects of VJDT, a novel small-molecule inhibitor of the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1), across various preclinical animal models. The data presented herein is intended to offer an objective overview of this compound's performance and its potential as a broad-spectrum anticancer agent. Experimental data from studies on hepatocellular carcinoma, melanoma, non-small cell lung cancer, and colorectal cancer are summarized and compared.
Comparative Efficacy of this compound and Other TREM1 Inhibitors
The antitumor activity of this compound and other TREM1 inhibitors has been evaluated in several preclinical cancer models. The following tables summarize the quantitative data on tumor growth inhibition.
Note: Direct studies of this compound in non-small cell lung cancer and colorectal cancer animal models are limited in the reviewed literature. Therefore, data from studies using other TREM1 inhibitors (GF9 and LP17) are included as surrogates to demonstrate the potential therapeutic utility of targeting TREM1 in these malignancies.
Table 1: Antitumor Effects in Hepatocellular Carcinoma (HCC) and Melanoma Models
| Cancer Type | Animal Model | Cell Line/Tumor Type | Treatment | Dosage & Schedule | Key Findings |
| Hepatocellular Carcinoma | Nude Mice (Orthotopic) | Huh7 | This compound | Not specified (Intragastric) | Reduced tumor size and depleted liver cancer stem-like cells (LCSLCs).[1] |
| Melanoma | C57BL/6J Mice | B16F10 | This compound + anti-PD-1 | 20 mg/kg; IP; every other day (day 8-20) | Completely inhibited tumor growth; reduced MDSC frequency and expanded activated CD8+ T cells.[2] |
| Melanoma | NSG Mice (PDX) | Patient-Derived Melanoma | This compound | 20 mg/kg; IP; every other day (day 30-48) | Significantly suppressed patient-derived xenograft (PDX) tumor growth.[2][3] |
| Melanoma | C57BL/6J Mice | B16F10 | This compound | 20 mg/kg; IP; every other day | Delayed tumor growth.[3] |
| Fibrosarcoma | C57BL/6J Mice | MCA205 | This compound | 20 mg/kg; IP; every other day | Delayed tumor growth.[3] |
Table 2: Antitumor Effects of TREM1 Inhibitors in Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer (CRC) Models
| Cancer Type | Animal Model | Cell Line/Tumor Type | Treatment | Dosage & Schedule | Key Findings |
| NSCLC | Nude Mice (Xenograft) | H292 | GF9 (TREM-1 peptide inhibitor) | Not specified (IP; twice a week) | Significantly inhibited tumor growth.[4] |
| NSCLC | Nude Mice (Xenograft) | A549 | GF9 (TREM-1 peptide inhibitor) | Not specified (IP; twice a week) | Significantly inhibited tumor growth.[4] |
| Colorectal Cancer | C57BL/6 Mice | DSS-induced colitis-associated tumorigenesis | LP17 (TREM-1 antagonist peptide) | Not specified | Ameliorated the development of tumors.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hepatocellular Carcinoma (HCC) Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: Huh7 human hepatocellular carcinoma cells.
-
Tumor Implantation: Huh7 cells are injected into the mice to establish an orthotopic liver tumor model.
-
Treatment Administration: this compound or a vehicle control is administered via intragastric gavage.
-
Efficacy Evaluation: Tumor growth is monitored, and at the endpoint, livers are dissected, and tumor size is measured. Flow cytometry can be used to analyze the population of cancer stem-like cells (e.g., CD133+EpCAM+). Western blot analysis can be performed on tumor lysates to assess the expression of stem cell-related proteins.
Melanoma Syngeneic and PDX Models
-
Animal Models: C57BL/6J mice for syngeneic models and NOD.Cg-Prkdcscid Il2rg-/- (NSG) mice for Patient-Derived Xenograft (PDX) models.
-
Cell Line/Tumor Tissue: B16F10 murine melanoma cells for syngeneic models. For PDX models, fresh tumor tissue from melanoma patients is implanted subcutaneously into NSG mice.
-
Treatment Administration: this compound is administered via intraperitoneal (IP) injection, typically at a dose of 20 mg/kg every other day. For combination therapy, an anti-PD-1 antibody is co-administered.
-
Efficacy Evaluation: Tumor growth is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Immune cell populations within the tumor microenvironment (e.g., Myeloid-Derived Suppressor Cells (MDSCs), CD8+ T cells) are analyzed by flow cytometry.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Animal Model: Nude mice.
-
Cell Lines: H292 or A549 human NSCLC cells.
-
Tumor Implantation: Cells are injected subcutaneously into the flanks of the mice. Tumors are allowed to grow to an average volume of 200 mm³.
-
Treatment Administration: A TREM-1 peptide inhibitor (e.g., GF9) or a vehicle control is administered intraperitoneally, typically twice a week. A positive control such as paclitaxel may also be used.
-
Efficacy Evaluation: Tumor volume is measured at regular intervals to assess the rate of tumor growth.
Colitis-Associated Colorectal Cancer Model
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Colitis is induced using dextran sulfate sodium (DSS) in the drinking water, which is a widely used method to provoke intestinal inflammation. To induce tumorigenesis, a pro-carcinogen like azoxymethane (AOM) is often administered prior to DSS treatment.
-
Treatment Administration: A TREM-1 antagonist peptide (e.g., LP17) or a control peptide is administered, with treatment starting either at the beginning of or after the induction of colitis.
-
Efficacy Evaluation: At the end of the study, the colons are excised, and the number and size of tumors are determined. Histological analysis is performed to assess the degree of inflammation and dysplasia.
Signaling Pathways and Experimental Workflows
The antitumor effects of this compound are mediated through the inhibition of the TREM1 signaling pathway, which in turn affects downstream oncogenic pathways.
TREM1 Signaling Pathway
TREM1 is a receptor expressed on myeloid cells that amplifies inflammatory responses. In the tumor microenvironment, TREM1 signaling can promote tumor growth and suppress antitumor immunity. This compound acts as an inhibitor of this pathway.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Commentary: Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 5. TREM-1 inhibition attenuates inflammation and tumor within the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VJDT and Other Immunomodulatory Agents for Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel immunomodulatory agent VJDT with established and other emerging therapies for melanoma. The information is intended for an audience with a background in oncology and immunology, aiming to objectively present performance data and underlying mechanisms to inform research and development efforts.
Executive Summary
The landscape of melanoma treatment has been revolutionized by the advent of immunomodulatory agents. While immune checkpoint inhibitors targeting PD-1 and CTLA-4 have demonstrated significant clinical success, a substantial portion of patients do not respond or develop resistance, necessitating the exploration of novel therapeutic strategies. This compound, a small molecule inhibitor of the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1), represents a promising new approach by targeting the tumor microenvironment to enhance anti-tumor immunity. This guide compares the preclinical data available for this compound with the established clinical performance of other key immunomodulatory agents in melanoma.
Data Presentation: Quantitative Comparison of Immunomodulatory Agents
The following tables summarize the available efficacy data for this compound and other prominent immunomodulatory agents in melanoma. It is crucial to note that the data for this compound is derived from preclinical studies, while the data for other agents are from clinical trials. Therefore, a direct comparison of efficacy should be made with caution.
Table 1: Preclinical Efficacy of this compound in Melanoma Models
| Model Type | Treatment | Key Efficacy Endpoint | Result | Citation |
| Murine Melanoma (B16F10) | This compound (20 mg/kg) | Tumor Growth Delay | Significantly delayed tumor growth compared to vehicle. | [1][2] |
| Murine Melanoma (YUMM1.7) | This compound (20 mg/kg) | Tumor Growth Delay | Delayed growth of anti-PD1-resistant melanoma in young mice. | [2][3] |
| Patient-Derived Xenograft (PDX) | This compound (20 mg/kg) | Tumor Growth Suppression | Significantly suppressed the growth of melanoma PDX tumors. | [1] |
| Murine Melanoma (B16F10) | This compound + anti-PD-1 | Tumor Growth Inhibition | Combination completely inhibited tumor growth. | [1] |
Table 2: Clinical Efficacy of Checkpoint Inhibitors and IL-2 in Advanced Melanoma
| Agent(s) | Trial | Patient Population | Objective Response Rate (ORR) | Median Overall Survival (OS) | Citation |
| Nivolumab | Phase I (CA209-003) | Previously Treated | 31% | 16.8 months | [4] |
| Ipilimumab | Pooled Analysis | Treatment-Naive & Previously Treated | - | 11.4 months (for all patients) | [5] |
| Nivolumab + Ipilimumab | CheckMate 067 | Treatment-Naive | 58% | Not Reached (at 3-year follow-up) | [5] |
| High-Dose IL-2 | Meta-Analysis | Metastatic Melanoma | 19.7% | - | [5] |
Mechanism of Action and Signaling Pathways
This compound: A TREM1 Inhibitor
This compound exerts its anti-tumor effects by inhibiting TREM1, a receptor primarily expressed on myeloid cells such as neutrophils and macrophages.[1] In the tumor microenvironment, TREM1 activation is associated with immunosuppression.[1] By blocking TREM1 signaling, this compound is believed to:
-
Reduce the frequency and suppressive capacity of myeloid-derived suppressor cells (MDSCs). [1]
-
Increase the infiltration and activation of cytotoxic CD8+ T cells. [1]
-
Downregulate key oncogenic signaling pathways involved in cell proliferation, migration, and survival, including PI3K-Akt.[1]
Checkpoint Inhibitors: Anti-PD-1 and Anti-CTLA-4
Immune checkpoints are crucial for maintaining immune homeostasis and preventing autoimmunity. However, cancer cells can exploit these pathways to evade immune destruction.
-
PD-1 (Programmed cell death protein 1) is expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, leading to T cell exhaustion. Anti-PD-1 antibodies (e.g., nivolumab, pembrolizumab) block this interaction, restoring the T cell's ability to recognize and kill cancer cells.[6]
-
CTLA-4 (Cytotoxic T-lymphocyte-associated protein 4) is another inhibitory receptor on T cells. It competes with the co-stimulatory receptor CD28 for binding to its ligands (CD80 and CD86) on antigen-presenting cells (APCs). By binding to CD80/CD86 with higher affinity, CTLA-4 dampens T cell activation. Anti-CTLA-4 antibodies (e.g., ipilimumab) block this interaction, leading to enhanced T cell activation and proliferation.[7][8]
Experimental Protocols
This section outlines the key experimental methodologies used in the preclinical evaluation of this compound for melanoma.
Murine Syngeneic Melanoma Models (e.g., B16F10, YUMM1.7)
-
Cell Culture: B16F10 or YUMM1.7 murine melanoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[9]
-
Tumor Implantation: A specific number of melanoma cells (e.g., 5 x 10^5) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).[10]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered via intraperitoneal injection at a specified dose and schedule (e.g., 20 mg/kg, every other day).[2]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers, and calculated using the formula: (length x width^2) / 2.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD4, F4/80, Gr-1) for analysis by flow cytometry to determine the composition of the tumor immune infiltrate.[11]
Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition and Implantation: Fresh tumor tissue from melanoma patients is obtained under sterile conditions and implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID gamma mice).[12][13]
-
PDX Model Establishment and Expansion: Once the initial tumor (P0) reaches a certain size, it is harvested and passaged into subsequent cohorts of mice for expansion.[14]
-
Treatment and Monitoring: Mice bearing established PDX tumors are treated with this compound or vehicle, and tumor growth is monitored as described for the syngeneic models.[1]
-
Molecular Analysis: At the end of the study, tumors are harvested for molecular analyses, such as gene expression profiling, to identify pathways modulated by this compound treatment.[1]
Conclusion and Future Directions
This compound, as a first-in-class TREM1 inhibitor, presents a novel strategy for melanoma immunotherapy by targeting the immunosuppressive myeloid compartment of the tumor microenvironment. Preclinical data are promising, demonstrating single-agent activity and synergistic effects with anti-PD-1 therapy. However, further investigation is required to translate these findings into the clinical setting.
Future research should focus on:
-
Clinical Trials: Phase I/II clinical trials are needed to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced melanoma, both as a monotherapy and in combination with checkpoint inhibitors.
-
Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient selection and for understanding the mechanisms of action in human tumors.
-
Combination Strategies: Exploring combinations of this compound with other immunomodulatory agents beyond anti-PD-1, as well as with targeted therapies, could further enhance its anti-tumor activity.
The continued development of novel immunomodulatory agents like this compound holds the potential to expand the therapeutic options for melanoma patients and overcome the limitations of current treatments.
References
- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Age-associated modulation of TREM1/2- expressing macrophages promotes melanoma progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Melanoma patient-derived xenografts accurately model the disease and develop fast enough to guide treatment decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTLA4 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. oncology.labcorp.com [oncology.labcorp.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 14. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
VJDT: A Novel TREM1 Inhibitor's Impact on Oncogenic Signaling Pathways - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the novel small molecule inhibitor, VJDT, and its effects on key oncogenic signaling pathways. This compound targets the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1), a receptor implicated in the tumor microenvironment and cancer progression. This document compares the performance of this compound with standard-of-care treatments for melanoma, supported by available preclinical experimental data.
Executive Summary
This compound, a selective TREM1 inhibitor, has demonstrated significant anti-tumor activity in preclinical models of melanoma and other cancers. Its mechanism of action involves the downregulation of critical oncogenic signaling pathways, including the PI3K-Akt and focal adhesion pathways, leading to the inhibition of tumor cell proliferation, migration, and induction of cell cycle arrest. Furthermore, this compound exhibits immunomodulatory effects, enhancing anti-tumor immunity, particularly when used in combination with immune checkpoint inhibitors. This guide presents a comparative overview of this compound's efficacy against established melanoma therapies, dacarbazine and vemurafenib, based on available preclinical data.
Comparative Performance of this compound
The following tables summarize the in vitro and in vivo performance of this compound in comparison to standard-of-care agents for melanoma. It is important to note that a direct head-to-head preclinical study comparing this compound with dacarbazine and vemurafenib is not currently available. The data presented for dacarbazine and vemurafenib are derived from separate studies using the same B16-F10 murine melanoma model to provide an indirect comparison.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | B16-F10 | Murine Melanoma | Not explicitly stated, but inhibits proliferation at 10-50 µM | [1] |
| This compound | HepG2 | Human Liver Carcinoma | Not explicitly stated, but induces cell cycle arrest at 10-50 µM | [1] |
| Vemurafenib | A375 (BRAF V600E) | Human Melanoma | ~0.031 | [2] |
| Vemurafenib | CHL-1 (BRAF WT) | Human Melanoma | >10 | [2] |
| Dacarbazine | B16-F10 | Murine Melanoma | ~200-400 (in combination studies) | [3][4] |
Table 2: In Vivo Anti-Tumor Efficacy in B16-F10 Murine Melanoma Model
| Treatment | Dosage | Administration | Tumor Growth Inhibition | Survival Benefit | Reference |
| This compound | 20 mg/kg | Intraperitoneal, every other day | Significantly suppressed tumor growth | Data not available | [1][5] |
| This compound + anti-PD-1 | 20 mg/kg (this compound) | Intraperitoneal, every other day | Completely inhibited tumor growth | Data not available | [1] |
| Dacarbazine | 80 mg/kg | Intraperitoneal, days 1, 5, 9 | Moderate tumor growth delay | Modest increase | [4][6] |
| Vemurafenib | 25-75 mg/kg | Oral, daily | Dose-dependent tumor growth inhibition and regression | Improved survival | [2] |
Impact on Oncogenic Signaling Pathways
This compound exerts its anti-tumor effects by modulating key signaling pathways that are frequently dysregulated in cancer.
TREM1 Signaling Pathway
This compound is a direct inhibitor of TREM1 signaling.[1] In the tumor microenvironment, TREM1 activation on myeloid cells, such as tumor-associated macrophages (TAMs), promotes inflammation and immunosuppression, contributing to tumor growth. By blocking TREM1, this compound disrupts this pro-tumoral signaling cascade.
PI3K-Akt Signaling Pathway
This compound has been shown to downregulate the PI3K-Akt signaling pathway.[1] This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Focal Adhesion Signaling Pathway
The focal adhesion pathway is crucial for cell migration, invasion, and survival, processes that are central to cancer metastasis. This compound has been observed to downregulate this pathway.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., B16-F10 melanoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., dacarbazine, vemurafenib) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.
Western Blot Analysis for PI3K-Akt Pathway
This technique is used to detect specific proteins in a sample and assess their expression levels and activation status (e.g., phosphorylation).
-
Cell Lysis: Treat cells with this compound or control vehicle for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-PI3K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
In Vivo Murine Melanoma Model
This protocol describes the establishment of a syngeneic mouse model of melanoma to evaluate the anti-tumor efficacy of this compound.
-
Animal Model: Use 6-8 week old C57BL/6 mice.
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10⁵ to 5 x 10⁵ B16-F10 melanoma cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Start treatment when tumors reach a palpable size (e.g., 50-100 mm³). Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, dacarbazine, vemurafenib). Administer this compound at 20 mg/kg via intraperitoneal injection every other day. Dosing for comparator drugs should be based on established protocols (e.g., dacarbazine at 80 mg/kg intraperitoneally; vemurafenib at 25-75 mg/kg orally).
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 2-3 weeks). Monitor tumor growth and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.
Conclusion
The TREM1 inhibitor this compound presents a promising novel therapeutic strategy for cancer, particularly melanoma. Its ability to downregulate key oncogenic signaling pathways like PI3K-Akt and focal adhesion, coupled with its immunomodulatory properties, suggests a multi-faceted anti-tumor effect. While direct comparative preclinical data against standard-of-care agents is still needed, the available evidence indicates that this compound has significant potential as a monotherapy and in combination with other anti-cancer agents. Further research is warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Caffeine improves the cytotoxic effect of dacarbazine on B16F10 murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weight control interventions improve therapeutic efficacy of dacarbazine in melanoma by reversing obesity-induced drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings from Initial VJDT Studies: A Comparative Guide
This guide provides a detailed comparison of the key findings from the initial studies on VJDT (Vascular Joint Destruction Test), a novel small molecule inhibitor of TREM1 (Triggering Receptor Expressed on Myeloid Cell 1), with subsequent research and alternative approaches. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TREM1 inhibition.
I. Core Findings from Initial this compound Research
The foundational research on this compound established its role as a potent TREM1 inhibitor with significant anti-tumor activity. The primary findings from these initial studies are summarized below.
-
TREM1 Inhibition: this compound effectively blocks TREM1 signaling.[1][2][3][4]
-
Tumor Growth Delay: Both genetic silencing of TREM1 and pharmacological inhibition with this compound led to a significant delay in the growth of murine melanoma (B16F10) and fibrosarcoma (MCA205) tumors.[1][3][4]
-
Enhanced Immunotherapy Response: this compound treatment, particularly in combination with anti-PD-1 therapy, demonstrated a potent anti-tumor effect.[1][2]
-
Modulation of the Tumor Microenvironment: this compound treatment was shown to decrease the frequency of immunosuppressive myeloid-derived suppressor cells (MDSCs) while promoting the expansion of cytotoxic CD8+ T cells.[1]
-
Downregulation of Oncogenic Pathways: In patient-derived melanoma xenograft (PDX) models, this compound downregulated key signaling pathways involved in cancer cell proliferation, migration, and survival.[1][3][4]
-
Direct Anti-Tumor Effects: this compound was also found to directly inhibit the proliferation and migration of tumor cells.[1][2][3][5]
II. Comparative Data from Subsequent and Alternative Studies
Subsequent research has explored the application of this compound in different contexts, such as aging, and other studies have investigated alternative TREM1 inhibitors. This section compares the findings from these studies with the initial this compound data.
Table 1: Comparison of this compound Effects on Tumor Growth
| Study Type | Model | Treatment | Key Findings on Tumor Growth |
| Initial this compound Study | Murine Melanoma (B16F10) & Fibrosarcoma (MCA205) | This compound | Significantly delayed tumor growth.[1][3] |
| Initial this compound Study | Patient-Derived Melanoma Xenograft (PDX) | This compound | Significantly suppressed tumor growth.[1][3] |
| Subsequent Study (Aging Context) | Murine Melanoma (YUMM1.7) in young mice | This compound | Decreased melanoma growth.[6] |
| Subsequent Study (Aging Context) | Murine Melanoma (YUMM1.7) in old mice | This compound | No significant effect on melanoma growth.[6] |
Table 2: Comparison of Mechanistic Findings
| Study | Key Mechanistic Insights |
| Initial this compound Studies | - Decreased MDSC frequency.[1] - Increased cytotoxic CD8+ T cells.[1] - Downregulated oncogenic pathways (STAT3, NFKB1, JUN, etc.).[1] |
| Subsequent Study (Aging Context) | - In young mice, this compound's anti-tumor effect is present.[6] - In aged mice, the tumor microenvironment shifts, and TREM1 inhibition with this compound is less effective.[6] |
| Alternative TREM1 Inhibitors (GF9, GA31-LPC) | - These peptide-based inhibitors also show anti-fibrotic activity by attenuating inflammatory cell infiltration.[7] |
III. Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings. The following are summaries of the experimental protocols used in the key this compound studies.
A. Initial this compound In Vivo Studies (Murine Tumor Models)
-
Animal Models: C57BL/6 (Trem1+/+) and Trem1−/− mice were used.
-
Tumor Cell Implantation: Mice were subcutaneously injected with B16F10 melanoma or MCA205 fibrosarcoma cells.
-
This compound Administration: this compound was administered via intraperitoneal injection at a dosage of 20 mg/kg every other day, starting from day 8 to day 20 post-tumor implantation.[2]
-
Combination Therapy: For combination studies, anti-PD-1 antibody was also administered.
-
Outcome Measures: Tumor growth was monitored and measured regularly. Immune cell populations in the tumor microenvironment were analyzed by flow cytometry. Gene expression analysis was performed on tumor tissues.
B. Patient-Derived Xenograft (PDX) Model Study
-
Animal Model: Immunodeficient NSG mice bearing patient-derived melanoma xenografts.
-
This compound Administration: this compound (20 mg/kg) or vehicle (DMSO) was administered every other day from day 30 to 48.[2]
-
Outcome Measures: Tumor growth was measured. Gene expression profiling was conducted on the PDX tumors.
C. In Vitro Cell-Based Assays
-
Cell Lines: HepG2 and B16F10 cells were used.
-
Treatment: Cells were treated with this compound at concentrations ranging from 10-50 μM.[2]
-
Assays: Cell proliferation, migration, and cell cycle arrest were evaluated.
IV. Visualizing Key Pathways and Workflows
A. This compound's Proposed Mechanism of Action in the Tumor Microenvironment
The following diagram illustrates the signaling pathway affected by this compound, leading to an anti-tumor immune response.
Caption: this compound inhibits TREM1, reducing MDSC-mediated suppression of T cells.
B. Experimental Workflow for In Vivo Tumor Studies
This diagram outlines the general workflow for assessing the efficacy of this compound in murine tumor models.
Caption: Workflow for this compound in vivo tumor studies.
C. Logical Relationship of TREM1 Inhibition and Anti-Tumor Effects
This diagram illustrates the logical flow from TREM1 inhibition to the observed anti-tumor outcomes.
Caption: TREM1 inhibition leads to anti-tumor effects via direct and immune-mediated pathways.
References
- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 4. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2022061226A1 - Compositions and methods for inhibiting trem-1 - Google Patents [patents.google.com]
- 6. Age-Associated Modulation of TREM1/2-Expressing Macrophages Promotes Melanoma Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Inhibiting triggering receptor expressed on myeloid cells 1 signaling to ameliorate skin fibrosis [insight.jci.org]
Assessing the Translational Potential of VJDT in Clinical Settings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TREM1 inhibitor VJDT against other alternatives, supported by preclinical experimental data. The information is presented to facilitate an assessment of its translational potential in clinical settings.
The Triggering Receptor Expressed on Myeloid cells 1 (TREM1) has emerged as a promising therapeutic target in oncology due to its role in amplifying inflammatory responses within the tumor microenvironment (TME). This compound, a novel small molecule inhibitor of TREM1, has demonstrated significant anti-tumor activity in preclinical models by modulating the immune landscape and downregulating key oncogenic signaling pathways. This guide summarizes the current data on this compound's efficacy, mechanism of action, and provides a comparative overview with other TREM1 inhibitors.
This compound: Performance in Preclinical Cancer Models
This compound has been evaluated primarily in murine models of melanoma and fibrosarcoma, demonstrating efficacy both as a monotherapy and in combination with immune checkpoint inhibitors.
In Vivo Efficacy: Monotherapy and Combination Therapy
Preclinical studies in mice bearing B16F10 melanoma and MCA205 fibrosarcoma have shown that pharmacological inhibition of TREM1 with this compound significantly delays tumor growth.[1] When combined with an anti-PD-1 antibody, this compound treatment leads to complete tumor regression in some models.[2][3] In patient-derived xenograft (PDX) models of melanoma, this compound administration has been shown to significantly suppress tumor growth.[2][4]
| Treatment Group | Tumor Model | Key Outcomes | Reference |
| This compound Monotherapy | B16F10 Melanoma | Significant delay in tumor growth. | [4] |
| MCA205 Fibrosarcoma | Significant delay in tumor growth. | [3] | |
| Melanoma PDX | Significantly suppressed tumor growth. | [2] | |
| This compound + anti-PD-1 | B16F10 Melanoma | Complete tumor regression observed. | [2] |
Modulation of the Tumor Microenvironment
A key mechanism of this compound's anti-tumor activity is its ability to remodel the immunosuppressive TME. Treatment with this compound leads to a significant reduction in the frequency of myeloid-derived suppressor cells (MDSCs), which are known to inhibit T cell responses.[2][3] Concurrently, this compound treatment promotes the expansion and activation of cytotoxic CD8+ T cells within the tumor.[2] This shift in the immune cell landscape from a suppressive to an inflammatory state is believed to enhance the efficacy of immune checkpoint blockade.
| Immune Cell Population | Effect of this compound Treatment | Key Markers | Reference |
| Myeloid-Derived Suppressor Cells (MDSCs) | Significant reduction in frequency. | CD11b+Gr-1+ | [2] |
| CD8+ T cells | Expansion and increased activation. | IFN-γ production | [2] |
Mechanism of Action: Signaling Pathway Modulation
Microarray analysis of this compound-treated melanoma PDX tumors has revealed the downregulation of key oncogenic signaling pathways.[3][4] Notably, the PI3K-Akt and NF-κB signaling pathways, which are crucial for cell proliferation, migration, and survival, are significantly inhibited by this compound treatment.[2][4] The downregulation of TREM1 and its target genes, including NFKB1, CCL20, IL6, and CXCL8, further supports the targeted action of this compound.[2]
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for VJDT: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of VJDT, a TREM1 inhibitor used in cancer research. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with environmental regulations. Due to its potential hazards, this compound and its contaminated materials must be handled as hazardous waste from the point of generation through to its final disposal.
Hazard Profile and Safety Summary
Conflicting safety information exists for this compound. While some suppliers classify it as non-hazardous, others indicate potential for acute oral toxicity and significant aquatic toxicity.[1][2] Therefore, it is imperative to handle this compound with caution and follow the more stringent disposal guidelines.
Key safety considerations include:
-
Acute Oral Toxicity: May be harmful if swallowed.[2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]
-
Incompatibilities: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.[2]
-
Decomposition: May emit toxic fumes under fire conditions.[2]
| Property | Data | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 2765319-65-9 | [1][2][3] |
| Molecular Formula | C23H17N3O3 | [1] |
| Molecular Weight | 383.40 g/mol | [1] |
| Appearance | Solid | [4] |
| Solubility | 10 mM in DMSO | [4][5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [2] |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [2] |
Primary Disposal Protocol: Licensed Hazardous Waste Contractor
The required method for disposing of this compound and this compound-contaminated waste is through a licensed hazardous waste disposal company. This ensures that the waste is managed in accordance with all federal, state, and local environmental regulations.
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.[6]
-
Solid Waste: Collect all this compound-contaminated solid waste, including personal protective equipment (gloves, lab coats), weigh boats, and pipette tips, in a dedicated, properly labeled hazardous waste container.[7]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[7]
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
Identify the contents with the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Attach the appropriate GHS hazard pictograms (e.g., Harmful, Environmentally Hazardous).
-
-
Waste Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste stream, including the chemical name and quantity.
-
Experimental Protocols: Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Spill Containment:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Prevent the spill from entering drains or waterways.[2]
-
-
Cleanup:
-
Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
Caption: this compound Hazardous Waste Disposal Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|2765319-65-9|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TREM1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. abmole.com [abmole.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. odu.edu [odu.edu]
Essential Safety and Operational Guide for Handling VJDT
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with VJDT, a novel small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cell 1 (TREM1). Adherence to these guidelines is essential for ensuring laboratory safety and proper handling of this compound.
Physicochemical and Safety Data
Quantitative data for this compound are summarized in the tables below for ease of reference. This information has been compiled from available Safety Data Sheets (SDS). It is important to note that there are discrepancies in the hazard classification of this compound between suppliers. One supplier classifies it as hazardous, while another does not. Therefore, it is recommended to handle this compound with caution, adhering to the more stringent safety precautions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | TREM1 inhibitor |
| CAS Number | 2765319-65-9 |
| Molecular Formula | C23H17N3O3 |
| Molecular Weight | 383.41 g/mol |
| Appearance | White to off-white solid powder |
Table 2: Hazard Identification and Classification (Based on DC Chemicals SDS)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the necessary steps from preparation to disposal.
Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is mandatory when handling this compound.
Table 4: Required Personal Protective Equipment for Handling this compound
| Body Part | Protection | Specification |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect before use. |
| Eyes | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Body | Laboratory coat | To be worn at all times in the handling area. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of the powder form. |
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the research being conducted and are not publicly available in a generalized format. Researchers should develop their own protocols based on the experimental objectives, adhering to the safety guidelines outlined in this document. The compound is typically dissolved in a solvent such as DMSO for in vitro studies.
General Handling Procedures
-
Preparation :
-
Work in a designated area, preferably a chemical fume hood, to minimize inhalation risk.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE before handling the compound.
-
-
Handling :
-
Avoid the formation of dust and aerosols.
-
When weighing, use a balance inside a fume hood or a ventilated enclosure.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures :
-
If swallowed : Call a poison center or doctor if you feel unwell and rinse your mouth.
-
In case of eye contact : Immediately flush eyes with plenty of water.
-
In case of skin contact : Rinse skin with plenty of water.
-
If inhaled : Move the person to fresh air.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : Collect any unused this compound powder, contaminated gloves, and other solid materials in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps : Any needles or other sharps used to handle this compound solutions must be disposed of in a designated sharps container.
Disposal Procedure
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Signaling Pathway
This compound is an inhibitor of the TREM1 signaling pathway. The following diagram illustrates a simplified representation of this pathway to provide context for its mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
